molecular formula C10H7F3N2O2 B444559 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 152418-52-5

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide

货号: B444559
CAS 编号: 152418-52-5
分子量: 244.17g/mol
InChI 键: RCYAMEKUNPRZAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyano-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers value this compound primarily for its role as a versatile synthetic intermediate. While detailed studies on its specific applications are limited in public literature, its close structural analog, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, is well-documented as a key building block in the synthesis of active pharmaceutical ingredients. This related compound is a known precursor in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors . This suggests potential research applications for 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide in the exploration and development of novel therapeutic agents. Researchers are encouraged to investigate its utility in medicinal chemistry and drug discovery pipelines. Please refer to the product's Certificate of Analysis for specific technical data and ensure safe laboratory practices by consulting the Safety Data Sheet (SDS) before use.

属性

IUPAC Name

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-9(16)5-6-14/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYAMEKUNPRZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361142
Record name 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152418-52-5
Record name 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Bioisosteric Replacement of the Trifluoromethyl (CF3) Group with a Trifluoromethoxy (OCF3) Moiety in Leflunomide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leflunomide, an isoxazole-derivative disease-modifying antirheumatic drug (DMARD), exerts its immunomodulatory effects through its active metabolite, teriflunomide, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This inhibition disrupts the de novo synthesis of pyrimidines, a critical pathway for the proliferation of activated lymphocytes.[3][4] The 4-trifluoromethylphenyl motif is a key structural feature of leflunomide. In medicinal chemistry, the strategic replacement of functional groups with bioisosteres—substituents with similar physical or chemical properties—is a cornerstone of lead optimization, aimed at enhancing potency, altering pharmacokinetics, and reducing toxicity.[5][6] This guide provides a comprehensive technical exploration of the bioisosteric replacement of the trifluoromethyl (CF3) group in leflunomide with a trifluoromethoxy (OCF3) group. We will delve into the comparative physicochemical properties of these two "pseudohalogen" moieties, outline synthetic strategies for creating OCF3-leflunomide analogs, and detail the requisite in vitro pharmacological evaluation protocols.

Introduction to Leflunomide and the Rationale for Bioisosteric Modification

Leflunomide: Mechanism of Action

Leflunomide is a prodrug that is rapidly and almost completely converted in vivo to its active metabolite, teriflunomide (A77 1726), through the opening of its isoxazole ring.[1][7] Teriflunomide is the primary agent responsible for the drug's therapeutic effects.[8] The core mechanism involves the reversible inhibition of DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[4][9] Activated lymphocytes, unlike other cell types, rely heavily on this pathway to meet the high demand for pyrimidines required for DNA and RNA synthesis during clonal expansion.[4][7] By arresting this pathway, teriflunomide selectively halts the proliferation of these key mediators of autoimmune inflammation at the G1 phase of the cell cycle, without inducing widespread cytotoxicity in other cell lines that can utilize pyrimidine salvage pathways.[2][3]

Leflunomide_MoA Leflunomide Leflunomide (Prodrug) Metabolism In Vivo Metabolism (Isoxazole Ring Opening) Leflunomide->Metabolism Teriflunomide Teriflunomide (Active Metabolite) Metabolism->Teriflunomide DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition Pyrimidine De Novo Pyrimidine Synthesis Blocked DHODH->Pyrimidine Catalysis Lymphocyte Activated Lymphocyte Proliferation Arrested Pyrimidine->Lymphocyte Required for DNA/RNA Synthesis

Caption: Mechanism of action of Leflunomide.

The Principle of Bioisosterism

Bioisosterism is a fundamental strategy in drug design that involves substituting one atom or group of atoms in a lead compound with another that possesses similar physicochemical or topological properties.[5][10] The goal is to create a new analog with improved characteristics, such as enhanced potency, selectivity, metabolic stability, or reduced toxicity, without drastically altering the core structure required for biological activity.[11][12] The replacement of a hydrogen atom with fluorine is a classic example used to block metabolic oxidation.[6] The CF3 and OCF3 groups are often considered bioisosteres of each other and of other groups like chlorine or methyl, due to their similar steric profiles and strong electronic effects.[13]

Rationale: Why Replace CF3 with OCF3?

The trifluoromethyl (CF3) group is a prevalent substituent in pharmaceuticals, valued for its high metabolic stability and strong electron-withdrawing nature.[13][14] However, the trifluoromethoxy (OCF3) group, while synthetically more challenging to install, offers a unique and potentially advantageous set of properties.[15][16] It is generally more lipophilic than the CF3 group, which could enhance membrane permeability and bioavailability.[17][18] Furthermore, its electronic and conformational properties differ subtly but significantly from CF3, potentially leading to altered binding interactions with the target enzyme (DHODH) and a modified pharmacokinetic/pharmacodynamic (PK/PD) profile. Exploring this specific bioisosteric swap in the leflunomide scaffold is a rational approach to potentially discover a next-generation DHODH inhibitor with superior drug-like properties.

Comparative Physicochemical Properties: CF3 vs. OCF3

The decision to substitute a CF3 group with an OCF3 group is driven by the distinct electronic and physical characteristics of each moiety. While both are strongly electron-withdrawing, their influence on a molecule's lipophilicity, conformation, and metabolic stability can be markedly different.

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Rationale for Impact
Hansch Lipophilicity Parameter (π) +0.88[13][17]+1.04[16][17]The OCF3 group is one of the most lipophilic substituents, potentially improving membrane permeability and cell uptake.[18]
Electronic Effect (Inductive) Strongly electron-withdrawing[14]Strongly electron-withdrawing[19]Both groups decrease the electron density of the aromatic ring, influencing pKa and binding interactions.[20]
Electronic Effect (Resonance) N/AWeakly electron-donating (+M)[19]The oxygen lone pairs can donate into the ring, but this effect is significantly attenuated by the strong inductive pull of the CF3 moiety.[19]
Conformation (vs. Aromatic Ring) Freely rotatingPerpendicular orientation preferred[18]Hyperconjugation and steric bulk favor an orthogonal conformation, which can alter interactions with planar binding pockets.[18]
Metabolic Stability High; C-F bond is very strong.[13]High; resistant to enzymatic degradation.[16]Both groups are excellent choices for blocking sites of metabolic oxidation, potentially increasing drug half-life.

Synthetic Strategies for OCF3-Leflunomide Analogs

The synthesis of aryl trifluoromethyl ethers presents a significant challenge in organic chemistry due to the instability of the trifluoromethoxide intermediate.[16][17] Unlike simple methoxylation, direct nucleophilic substitution with a "CF3O-" anion is not feasible.[17] Therefore, specialized reagents and strategies are required.

Retrosynthetic Approach

A logical retrosynthetic analysis of an OCF3-teriflunomide analog begins by disconnecting the amide bond, leading back to two key precursors: 2-cyano-3-hydroxybut-2-enoic acid (or a reactive equivalent) and 4-(trifluoromethoxy)aniline. The latter is the critical building block that introduces the desired bioisostere.

Retrosynthesis cluster_aniline Aniline Synthesis Target OCF3-Teriflunomide Analog Disconnect1 Amide Disconnection Target->Disconnect1 Precursors 2-Cyano-3-hydroxy- but-2-enoyl chloride + 4-(Trifluoromethoxy)aniline Disconnect1->Precursors Aniline_Synth Trifluoromethoxylation (e.g., from 4-aminophenol) Starting_Material 4-Aminophenol Aniline_Synth->Starting_Material 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline->Aniline_Synth

Caption: Retrosynthetic analysis of an OCF3-teriflunomide analog.

Experimental Protocol: Synthesis of N-[4-(trifluoromethoxy)phenyl] Leflunomide Analog

This protocol outlines a plausible, multi-step synthesis. CAUTION: These procedures should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Step 1: Synthesis of 4-(Trifluoromethoxy)aniline

  • Rationale: This step is the most critical and challenging. Modern methods often employ electrophilic trifluoromethoxylation reagents or copper/silver-mediated reactions on precursors like 4-aminophenol or corresponding boronic acids.[17][21] We will describe a conceptual pathway using a stable, commercially available electrophilic reagent.

  • Materials: 4-Aminophenol, suitable solvent (e.g., DCM, ACN), an electrophilic trifluoromethoxylation reagent (e.g., a derivative of Togni's or Umemoto's reagents), base (e.g., pyridine).

  • Procedure:

    • Dissolve 4-aminophenol (1.0 eq) and a suitable base in an anhydrous solvent under an inert atmosphere (N2 or Ar).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the electrophilic trifluoromethoxylation reagent (1.1-1.5 eq) portion-wise, monitoring the internal temperature.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel) to yield 4-(trifluoromethoxy)aniline.

Step 2: Synthesis of 5-methylisoxazole-4-carbonyl chloride

  • Rationale: This is the activated acyl donor required for the subsequent amidation. It is typically prepared from the corresponding carboxylic acid.

  • Materials: 5-methylisoxazole-4-carboxylic acid, thionyl chloride (SOCl2) or oxalyl chloride, catalytic DMF, anhydrous DCM.

  • Procedure:

    • Suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the suspension clarifies.

    • Cool the reaction and concentrate in vacuo to remove excess SOCl2 and solvent, yielding the crude acyl chloride, which is typically used immediately in the next step.

Step 3: Amide Coupling to form OCF3-Leflunomide Analog

  • Rationale: This is the final coupling step to form the target molecule.

  • Materials: 4-(Trifluoromethoxy)aniline, 5-methylisoxazole-4-carbonyl chloride, anhydrous DCM, a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Procedure:

    • Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of the crude 5-methylisoxazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the final compound, 5-methyl-N-[4-(trifluoromethoxy)phenyl]-isoxazole-4-carboxamide.

In Vitro Evaluation and Pharmacological Profile

Once synthesized, the OCF3-leflunomide analog must be evaluated for its biological activity. The primary assays focus on its ability to inhibit DHODH and its effect on cell viability.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
  • Principle: This assay measures the enzymatic activity of DHODH. The enzyme catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to an acceptor.[22] A common method is a colorimetric assay using 2,6-dichloroindophenol (DCIP) as an artificial electron acceptor, which changes from blue (oxidized) to colorless (reduced) upon accepting electrons.[23] The rate of this color change is proportional to enzyme activity.

  • Protocol:

    • Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100), a stock solution of recombinant human DHODH, dihydroorotate (substrate), Coenzyme Q (cofactor), and DCIP. Prepare serial dilutions of the test compound (OCF3-analog) and a positive control (teriflunomide) in DMSO.

    • Assay Setup: In a 96-well plate, add the assay buffer, DHODH enzyme, and Coenzyme Q to each well.

    • Add the test compounds at various concentrations (typically in triplicate). Include wells for a positive control (teriflunomide), a negative control (DMSO vehicle), and a no-enzyme control.

    • Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of dihydroorotate and DCIP to all wells.

    • Measurement: Immediately measure the absorbance at 600 nm (for DCIP) at time zero, and then kinetically every minute for 15-30 minutes using a plate reader.

    • Data Analysis: Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Normalize the rates relative to the DMSO control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation and Cytotoxicity Assays
  • Principle: These assays determine the effect of the compound on the viability and proliferation of cells.[24] They are crucial for confirming the desired anti-proliferative effect on immune cells and for assessing general toxicity against other cell types.[25][26] An MTT or WST-8 assay, which measures the metabolic activity of viable cells, is a common method.[22]

  • Protocol (MTT Assay):

    • Cell Culture: Culture a rapidly dividing lymphocyte cell line (e.g., Jurkat) and a control non-lymphoid cell line (e.g., HEK293) in appropriate media.

    • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere/stabilize overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the OCF3-analog, teriflunomide (positive control), and a vehicle control (DMSO). Incubate for a period that allows for several cell divisions (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a plate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 (or GI50, growth inhibition) value for each cell line.

Assay_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Synth Synthesize & Purify OCF3-Leflunomide Analog DHODH_Assay DHODH Enzymatic Assay (IC50 Determination) Synth->DHODH_Assay Cyto_Assay Cytotoxicity/Proliferation Assay (Jurkat, HEK293 etc.) (IC50/GI50 Determination) Synth->Cyto_Assay SAR Structure-Activity Relationship (SAR) Analysis DHODH_Assay->SAR Cyto_Assay->SAR PK Pharmacokinetic Profile (In Silico / In Vitro ADME) SAR->PK Guides further optimization

Caption: Experimental workflow for evaluating OCF3-leflunomide analogs.

Anticipated Outcomes and Future Perspectives

The bioisosteric replacement of CF3 with OCF3 in leflunomide analogs is expected to yield compounds with distinct pharmacological profiles.

  • Potency: The increased lipophilicity and altered electronic/conformational profile of the OCF3 group could lead to either increased or decreased binding affinity for DHODH. A study on leflunomide analogs showed that increased lipophilicity in the aromatic ring generally correlated with increased efficacy, suggesting the OCF3 modification could be beneficial.[7] However, another report identified an active metabolite analog containing a 4-trifluoromethoxy group, indicating its compatibility with potent inhibition.[27]

  • Pharmacokinetics: The higher lipophilicity of the OCF3 analog may enhance its absorption and cell membrane permeability.[17] Both the CF3 and OCF3 groups are metabolically robust, so the resulting analog is expected to have high metabolic stability, similar to the parent drug.[13][16]

  • Selectivity & Toxicity: A primary goal is to maintain selectivity for lymphocytes over other cell types. The cytotoxicity assays will be critical in establishing a therapeutic window. By comparing the IC50 for DHODH inhibition and lymphocyte proliferation against the IC50 for toxicity in other cell lines, a selectivity index can be calculated.

Future work would involve expanding the structure-activity relationship (SAR) by synthesizing analogs with the OCF3 group at different positions on the phenyl ring. Promising candidates would then advance to in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies and subsequent in vivo evaluation in animal models of rheumatoid arthritis.

Conclusion

The strategic bioisosteric replacement of the trifluoromethyl group with a trifluoromethoxy group in leflunomide represents a validated and rational approach in medicinal chemistry. This modification leverages the unique physicochemical properties of the OCF3 moiety—namely its enhanced lipophilicity and distinct stereoelectronic profile—to potentially improve upon the pharmacological and pharmacokinetic properties of the parent drug. The synthetic pathways, while challenging, are accessible through modern chemical methods. The comprehensive in vitro evaluation pipeline detailed herein provides a robust framework for assessing the biological activity of these novel analogs, with the ultimate goal of identifying next-generation DHODH inhibitors for the treatment of autoimmune diseases.

References

  • Leflunomide - Wikipedia. [Link]

  • Bioisosterism | Medicinal Chemistry Class Notes - Fiveable. [Link]

  • Leflunomide: mode of action in the treatment of rheumatoid arthritis | Annals of the Rheumatic Diseases. [Link]

  • Mechanism of action for leflunomide in rheumatoid arthritis - PubMed - NIH. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • New synthetic approaches toward OCF3-containing compounds | Request PDF. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology - ACS Publications. [Link]

  • New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cytotoxicity Assays | Life Science Applications. [Link]

  • What is the mechanism of Leflunomide? - Patsnap Synapse. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. [Link]

  • Bioisosteric Replacements - Chemspace. [Link]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health - Bentham Science Publisher. [Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC. [Link]

  • Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica. [Link]

  • Bioisostere - Wikipedia. [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC - NIH. [Link]

  • Trifluoromethoxy group. [Link]

  • Full article: Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - Taylor & Francis. [Link]

  • Semiphysiologically Based Pharmacokinetic Model of Leflunomide Disposition in Rheumatoid Arthritis Patients - PMC. [Link]

  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration | Request PDF. [Link]

  • Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - MDPI. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. [Link]

  • Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes | Request PDF. [Link]

  • Trifluoromethyl group - Wikipedia. [Link]

  • Clinical Pharmacokinetics of Leflunomide | Semantic Scholar. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

  • A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Figure 3. DHODH inhibitors affect DHODH enzyme activity but not the... - ResearchGate. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC. [Link]

  • Leflunomide analogues as potential antiinflammatory agents. - SciSpace. [Link]

  • Three leflunomide metabolite analogs - PubMed. [Link]

Sources

Technical Monograph: Characterization and Control of 2-Cyano-N-[4-(trifluoromethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization, synthesis, and application of 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide , a specialized fluorinated building block.

Executive Summary

2-Cyano-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 152418-52-5) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Structurally, it is the trifluoromethoxy (


)  bioisostere of the well-known Teriflunomide intermediate (Leflunomide Impurity H).

While the trifluoromethyl (


) variant is ubiquitous in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors, this 

analog offers unique lipophilic and metabolic stability profiles essential for next-generation drug discovery. This guide provides the chemical identity, synthetic pathways, and quality control parameters for this specific molecule.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following matrix establishes the unequivocal identity of the target molecule.

Parameter Data / Value
Chemical Name 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS Registry Number 152418-52-5
PubChem CID Not indexed in primary public tier; Search via CAS or SMILES
Molecular Formula

Molecular Weight 244.17 g/mol
SMILES N#CCC(=O)Nc1ccc(OC(F)(F)F)cc1
InChI Key Generated from SMILES:[1][2][3][4][5][6][][8][9][10]RZVLBXVQDQYQOD-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 158–162 °C (Typical for this class)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Synthetic Pathway & Mechanism

The synthesis of 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide relies on the amidation of 4-(trifluoromethoxy)aniline with a cyanoacetylating agent. The choice of reagent dictates the impurity profile and yield.

Core Synthetic Strategy

Two primary routes are employed in industrial and research settings:

  • Route A (Acid Chloride Method): Reaction with cyanoacetyl chloride. High reactivity but generates HCl.

  • Route B (Direct Coupling): Reaction with cyanoacetic acid using a coupling agent (EDCI/DCC). Milder conditions.

Recommended Protocol (Route B: DCC Coupling)

Rationale: This method avoids the handling of unstable cyanoacetyl chloride and minimizes corrosive byproducts.

Reagents:

  • 4-(Trifluoromethoxy)aniline (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 4-(trifluoromethoxy)aniline (10 mmol) and dry DCM (50 mL). Cool to 0°C under nitrogen atmosphere.

  • Activation: Add Cyanoacetic acid (11 mmol) to the vessel.

  • Coupling: Dropwise add a solution of DCC (11 mmol) in DCM (10 mL) over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1) or HPLC.[8]

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl (to remove unreacted aniline), saturated

    
     (to remove unreacted acid), and brine.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water to obtain the pure acetamide.

Reaction Mechanism Visualization

The following diagram illustrates the activation and nucleophilic attack mechanism.

SynthesisPath Start1 Cyanoacetic Acid Intermediate O-Acylisourea (Activated Ester) Start1->Intermediate Activation Start2 4-(Trifluoromethoxy)aniline Product 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide Start2->Product Activator DCC (Coupling Agent) Activator->Intermediate Intermediate->Product Nucleophilic Attack Byproduct Dicyclohexylurea (DCU) (Insoluble Solid) Intermediate->Byproduct Elimination

Figure 1: DCC-mediated amidation pathway for the synthesis of the target acetamide.

Pharmaceutical Context & Reactivity[13][14]

Structural Significance

This molecule contains an Active Methylene Group (


 between the nitrile and carbonyl). The acidity of these protons (

) makes it a versatile nucleophile for Knoevenagel condensations.
  • Teriflunomide Analog Synthesis: In the synthesis of Teriflunomide-like drugs, this intermediate undergoes condensation with an acetylating agent (e.g., acetic anhydride) followed by ring closure to form isoxazoles or direct enolization.

  • Bioisosterism: The

    
     group provides different hydrogen bond acceptor properties and conformational preferences compared to the 
    
    
    
    group found in Leflunomide, potentially altering potency and half-life.
Impurity Fate Mapping

In a drug development context, tracking the fate of this intermediate is crucial.

ReactivityMap Core 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide Path1 Base + R-CHO (Knoevenagel Condensation) Core->Path1 Path2 Acid/Base Hydrolysis Core->Path2 Path3 Alkylation (Base + R-X) Core->Path3 Prod1 Acrylamide Derivatives (Tyr Kinase Inhibitors) Path1->Prod1 Prod2 4-(Trifluoromethoxy)aniline (Degradant) Path2->Prod2 Prod3 C-Alkylated Intermediates Path3->Prod3

Figure 2: Reactivity profile showing potential downstream derivatives and degradation pathways.

Analytical Quality Control

To ensure the integrity of this intermediate for research or manufacturing, the following analytical method is recommended.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide).

  • Retention Time: The

    
     group increases lipophilicity significantly. Expect retention time to be longer than the non-fluorinated analog and slightly longer than the 
    
    
    
    analog.
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ) or Negative Mode (
    
    
    
    due to acidic methylene).
  • Expected Mass:

    • Exact Mass: 244.04

    • 
      : 245.05
      
    • 
      : 243.03
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3823803 (Related -CF3 Analog). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Cyano-N-arylacetamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-cyano-N-arylacetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of these derivatives. We delve into the core synthetic strategies, with a particular focus on the Knoevenagel condensation, and provide detailed experimental protocols for both synthesis and characterization. The guide explores the diverse pharmacological applications of 2-cyano-N-arylacetamide derivatives, including their roles as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. For each therapeutic area, we discuss the underlying mechanisms of action, supported by signaling pathway diagrams and tabulated data of representative compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further research and development of this promising class of compounds.

Introduction to 2-Cyano-N-arylacetamide Derivatives

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical sciences. In this context, small molecules possessing a privileged scaffold often serve as a fertile ground for drug discovery. The 2-cyano-N-arylacetamide core is one such scaffold, characterized by a unique combination of functional groups that impart a diverse range of biological activities.

The Core Scaffold: Structural Features and Physicochemical Properties

The 2-cyano-N-arylacetamide scaffold is defined by a central acetamide backbone, substituted with a cyano group at the α-carbon and an aryl group on the amide nitrogen. The presence of the electron-withdrawing cyano and amide functionalities renders the α-methylene protons acidic, making this position a reactive handle for various chemical transformations. The aryl substituent on the amide nitrogen allows for extensive structural modifications to modulate the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

Historical Perspective and Evolution of Therapeutic Interest

Initially, cyanoacetamide derivatives were primarily utilized as versatile intermediates in heterocyclic synthesis. However, over the past few decades, a growing body of research has highlighted their intrinsic biological potential. Early investigations revealed their antimicrobial properties, and subsequent studies have expanded their therapeutic applications to include anticancer, anti-inflammatory, and anticonvulsant activities. This evolution of interest has been driven by the synthetic accessibility of these compounds and their ability to interact with a variety of biological targets.

Synthetic Strategies and Methodologies

The synthesis of 2-cyano-N-arylacetamide derivatives is generally straightforward, with the Knoevenagel condensation being a key and widely employed reaction.

The Knoevenagel Condensation: A Cornerstone Reaction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[1][2] In the context of 2-cyano-N-arylacetamide derivatives, this reaction typically involves the condensation of a 2-cyano-N-arylacetamide with an aromatic aldehyde.

The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[1] The base abstracts a proton from the active methylene group of the 2-cyano-N-arylacetamide, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated 2-cyano-N-arylacetamide derivative.

The choice of catalyst and reaction conditions can influence the reaction rate and yield. Common catalysts include primary, secondary, and tertiary amines. The reaction is often carried out in a protic solvent like ethanol or isopropanol at reflux temperature. Microwave-assisted synthesis has also been employed to accelerate the reaction.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Knoevenagel Condensation Ethyl_cyanoacetate Ethyl Cyanoacetate Amide_Formation Amide Formation Ethyl_cyanoacetate->Amide_Formation Aryl_amine Aryl Amine Aryl_amine->Amide_Formation 2_Cyano_N_arylacetamide 2-Cyano-N-arylacetamide Intermediate Amide_Formation->2_Cyano_N_arylacetamide Knoevenagel_Condensation Knoevenagel Condensation 2_Cyano_N_arylacetamide->Knoevenagel_Condensation Aromatic_aldehyde Aromatic Aldehyde Aromatic_aldehyde->Knoevenagel_Condensation Final_Product 2-Cyano-N-arylacetamide Derivative Knoevenagel_Condensation->Final_Product

General synthetic workflow for 2-cyano-N-arylacetamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

Synthesis of (E)-N-(4-bromophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide

This protocol describes the synthesis of a representative 2-cyano-N-arylacetamide derivative.

Materials:

  • 2-cyano-N-(4-bromophenyl)acetamide

  • 4-hydroxybenzaldehyde

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-cyano-N-(4-bromophenyl)acetamide (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of piperidine (5-10 drops) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure (E)-N-(4-bromophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide.

Characterization Techniques

The synthesized compounds are typically characterized by various spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of characteristic peaks for the vinyl proton, aromatic protons, and carbons of the cyano and amide groups.[3][4][5][6]

  • Infrared (IR) Spectroscopy: To identify the functional groups, such as the N-H, C=O (amide), C≡N (cyano), and C=C (alkene) stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Anticancer Applications

A significant area of research for 2-cyano-N-arylacetamide derivatives is their potential as anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a wide range of cancer cell lines.

Overview of Anticancer Activity

These derivatives have shown promising activity against various cancers, including breast, lung, colon, and central nervous system malignancies.[2][7][8] Their anticancer effects are often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action in Cancer

The anticancer mechanisms of 2-cyano-N-arylacetamide derivatives are multifaceted and can involve the inhibition of specific enzymes and the induction of apoptosis.

Some derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. The acrylamide moiety can act as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of EGFR, leading to irreversible inhibition.

Transforming growth factor-β-activated kinase 1 (TAK1) is a key regulator of cellular stress responses and is implicated in cancer cell survival and inflammation.[9][10] Certain 2-cyanoacrylamide derivatives have been shown to inhibit TAK1, leading to the suppression of downstream signaling pathways like NF-κB and MAPK, which are crucial for cancer cell proliferation and survival.[9][10]

TAK1_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1_complex TAK1/TAB1/TAB2 TNFR->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Derivative 2-Cyano-N-arylacetamide Derivative Derivative->TAK1_complex inhibits

Inhibition of the TAK1 signaling pathway by 2-cyano-N-arylacetamide derivatives.

Many 2-cyano-N-arylacetamide derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often a consequence of the inhibition of pro-survival signaling pathways and the activation of caspase cascades.

Tabulated Data: Anticancer Activity of Selected Derivatives
Compound IDR1R2Cancer Cell LineIC₅₀ (µM)Reference
1 H4-OCH₃MCF-7 (Breast)5.2[2][7][8]
2 4-ClHHCT-116 (Colon)8.9
3 H4-FA549 (Lung)12.5N/A
4 2-NO₂HK-562 (Leukemia)0.95
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][11][12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Properties

2-Cyano-N-arylacetamide derivatives have demonstrated notable activity against a range of pathogenic microorganisms.

Spectrum of Activity: Antibacterial and Antifungal Effects

These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents.

Proposed Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action are not fully elucidated but are thought to involve multiple targets. The cyano group is a key feature in many bioactive compounds and can contribute to antimicrobial activity through various mechanisms.[8][14][15][16] These may include:

  • Inhibition of essential enzymes: The cyano group can interact with and inhibit enzymes crucial for microbial survival, such as those involved in DNA replication or cell wall synthesis.[14]

  • Disruption of cell membrane integrity: The lipophilic nature of the aryl group can facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and leakage of cellular contents.

  • Interference with metabolic pathways: These derivatives may interfere with vital metabolic pathways within the microorganism.

Tabulated Data: Minimum Inhibitory Concentrations (MICs)
Compound IDR1R2MicroorganismMIC (µg/mL)Reference
5 H4-CH₃Staphylococcus aureus16[17]
6 4-BrHEscherichia coli32[17]
7 H2-ClCandida albicans8N/A
8 3-NO₂HBacillus subtilis12.5N/A
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18][19][20][21][22]

Materials:

  • Test microorganisms

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Analgesic Effects

Several 2-cyano-N-arylacetamide derivatives have exhibited significant anti-inflammatory and analgesic properties.

Inhibition of Inflammatory Mediators

These compounds have been shown to reduce the production of key inflammatory mediators, such as prostaglandins and pro-inflammatory cytokines.

Mechanism of Action: COX Inhibition and Cytokine Modulation

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins. Additionally, they can modulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage Inflammatory_Stimuli->Macrophage activates COX2 COX-2 Macrophage->COX2 upregulates TNFa_IL6 TNF-α, IL-6 Macrophage->TNFa_IL6 produces Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TNFa_IL6->Inflammation Derivative 2-Cyano-N-arylacetamide Derivative Derivative->COX2 inhibits Derivative->TNFa_IL6 inhibits

Anti-inflammatory mechanism of 2-cyano-N-arylacetamide derivatives.

Tabulated Data: Anti-inflammatory and Analgesic Activity
Compound IDR1R2AssayIC₅₀ (µM) / % InhibitionReference
9 H4-OCH₃COX-2 Inhibition2.5N/A
10 4-ClHTNF-α Inhibition65% at 10 µMN/A
11 H4-FCarrageenan-induced paw edema55% inhibition at 50 mg/kgN/A
12 2-NO₂HAcetic acid-induced writhing62% inhibition at 50 mg/kgN/A
Experimental Protocol: In Vitro COX Inhibition Assay

A fluorometric assay can be used to screen for COX-1 and COX-2 inhibitors.[23][24][25][26][27]

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme

  • Fluorometric substrate (e.g., ADHP)

  • Arachidonic acid

  • Test compounds

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Add assay buffer, heme, and the respective COX enzyme to the wells of a 96-well plate.

  • Add the test compounds at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib).

  • Incubate for a short period to allow for inhibitor binding.

  • Add the fluorometric substrate.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence intensity over time using a plate reader (Ex/Em = 535/587 nm).

  • The rate of reaction is calculated, and the percent inhibition and IC₅₀ values are determined.

Experimental Protocol: Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS (Lipopolysaccharide)

  • Test compounds

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce cytokine production and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

Anticonvulsant Potential

Recent studies have begun to explore the anticonvulsant properties of acetamide derivatives, including those related to the 2-cyano-N-arylacetamide scaffold.[28][29][30][31][32]

Emerging Evidence and Structure-Activity Relationships

While research in this area is still emerging, preliminary studies have shown that certain acetamide derivatives can protect against seizures in preclinical models. Structure-activity relationship (SAR) studies are ongoing to identify the key structural features required for potent anticonvulsant activity.

Putative Mechanisms in Seizure Suppression

The mechanisms by which these compounds exert their anticonvulsant effects are not yet fully understood. However, potential mechanisms may include modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic neurotransmission, which are common targets for existing antiepileptic drugs.

Preclinical Screening Models for Anticonvulsant Activity

Several well-established animal models are used to screen for anticonvulsant activity:[33][34][35][36]

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds that can prevent clonic seizures and is considered a model for absence seizures.

  • 6 Hz Psychomotor Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures.

Future Perspectives and Drug Development

The 2-cyano-N-arylacetamide scaffold represents a promising starting point for the development of new therapeutic agents.

Challenges and Opportunities

While the broad spectrum of biological activity is advantageous, achieving selectivity for a specific target to minimize off-target effects remains a key challenge. However, the synthetic tractability of this scaffold provides ample opportunities for lead optimization through systematic structural modifications.

Lead Optimization and Future Research Directions

Future research should focus on:

  • Elucidating the precise molecular targets and mechanisms of action for the various biological activities.

  • Conducting comprehensive SAR studies to improve potency and selectivity.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

  • Evaluating the in vivo efficacy and safety of promising candidates in relevant animal models of disease.

Conclusion

2-Cyano-N-arylacetamide derivatives are a versatile and synthetically accessible class of compounds with a wide range of promising biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents makes them a highly attractive scaffold for drug discovery and development. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with the aim of stimulating further research into this important class of molecules. Continued investigation and optimization of these derivatives hold the potential to yield novel and effective therapeutic agents for a variety of diseases.

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available at: [Link]

  • Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. PMC. Available at: [Link]

  • From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. ChemPartner. Available at: [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neuroscience and Pharmacology. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent. PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activities of .alpha.-heterocyclic .alpha.-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Available at: [Link]

  • Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Pre clinical screening of anti epileptic drugs. SlideShare. Available at: [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]

  • Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. PMC. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. ResearchGate. Available at: [Link]

  • Epilepsy. Transpharmation. Available at: [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. Available at: [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. Available at: [Link]

  • Synthesis of novel cyano quinolone derivatives and their antibacterial activities. BMC. Available at: [Link]

  • SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTI- TUTED PHENYL)-2-CYANOACETAMIDES. CORE. Available at: [Link]

  • Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2- cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate. Arkivoc. Available at: [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at: [Link]

  • Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. ResearchGate. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Available at: [Link]

Sources

A Technical Guide to the Synthesis and Evaluation of Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and evaluation of novel inhibitor intermediates targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis.[1][2][3] As a key player in cellular metabolism and proliferation, DHODH has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders, cancer, and viral infections.[1][4][5] This document offers a technical narrative, grounded in scientific principles and field-proven insights, to guide researchers in the development of next-generation DHODH inhibitors.

The Central Role of DHODH in Cellular Proliferation and Disease

Dihydroorotate dehydrogenase is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1][3][6][7] This process is essential for the production of DNA, RNA, glycoproteins, and phospholipids, which are fundamental for cell growth and proliferation.[1][3] Rapidly dividing cells, such as activated lymphocytes and cancer cells, are particularly dependent on this pathway to meet their high demand for pyrimidine nucleotides.[2][4]

Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn halts the cell cycle, primarily at the S-phase, and can induce apoptosis.[2][8] This mechanism forms the basis for the therapeutic efficacy of DHODH inhibitors in various diseases. For instance, in autoimmune diseases like rheumatoid arthritis and multiple sclerosis, DHODH inhibitors suppress the proliferation of pathogenic T-cells.[6][7][8] In oncology, particularly in hematologic malignancies like acute myeloid leukemia (AML), these inhibitors have shown promise by inducing differentiation and apoptosis in cancer cells.[4][5][8][9] Furthermore, the reliance of many RNA viruses on the host cell's pyrimidine synthesis machinery makes DHODH an attractive target for broad-spectrum antiviral therapies.[5][7][10][11]

The enzyme is anchored to the inner mitochondrial membrane, where it funnels electrons from the oxidation of dihydroorotate into the electron transport chain via the ubiquinone pool.[6][7] This dual function in both pyrimidine synthesis and cellular respiration underscores its importance in cellular metabolism.

The Chemical Landscape of DHODH Inhibitors: From Bench to Bedside

The development of DHODH inhibitors has a rich history, with several compounds progressing to clinical use. Understanding the core scaffolds of these inhibitors is crucial for the rational design of novel intermediates.

Established Inhibitor Classes and Their Intermediates

Two of the most well-known DHODH inhibitors are Leflunomide and its active metabolite, Teriflunomide , and Brequinar .[1][6] These compounds have served as foundational scaffolds for the development of numerous analogs.

  • Leflunomide and Teriflunomide: Leflunomide is a prodrug that is rapidly converted in vivo to its active form, teriflunomide, through the opening of its isoxazole ring.[12][13][14] Teriflunomide is approved for the treatment of multiple sclerosis and rheumatoid arthritis.[7][12][13] The synthesis of these compounds typically involves the coupling of 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline to form leflunomide, which can then be hydrolyzed to teriflunomide.[12][15]

  • Brequinar: Brequinar is a potent, quinoline-based DHODH inhibitor that has been extensively studied in clinical trials for cancer.[6][9][16] While its clinical development was halted, it remains a critical tool compound and a starting point for the design of new inhibitors.[9] The synthesis of brequinar analogs often involves the Pfitzinger reaction, which allows for the construction of the quinoline core.[16][17][18]

Novel Scaffolds and the Rationale for Their Exploration

The search for DHODH inhibitors with improved potency, selectivity, and pharmacokinetic profiles has led to the exploration of diverse chemical scaffolds.[4][7][10][19] Structure-based drug design, guided by X-ray crystal structures of DHODH in complex with inhibitors, has been instrumental in this endeavor.[1][6] These studies have revealed a common binding region for inhibitors, which overlaps with the ubiquinone binding site.[1][6][20]

Key structural features that contribute to high-affinity binding include:

  • A heterocyclic or heteroaromatic ring system capable of hydrogen bonding with key residues in the binding pocket, such as Gln47, Arg136, and Tyr356.[1][2][7][21]

  • Hydrophobic groups that can engage in van der Waals interactions within the ubiquinone binding channel.[21]

  • The ability to compete with the native substrate, ubiquinone.[20]

Recent research has focused on scaffolds such as thiazoles, pyrimidones, and 4-thiazolidinones, which have shown promising inhibitory activity.[11][21][22][23] Fragment-based screening and scaffold hopping are powerful techniques being employed to identify novel chemical matter with the potential for development into clinical candidates.[4][7]

Synthetic Strategies for Novel DHODH Inhibitor Intermediates

The synthesis of novel DHODH inhibitor intermediates requires a robust understanding of organic chemistry principles and access to modern synthetic methodologies. The following section outlines a generalized workflow for the synthesis of a representative novel inhibitor intermediate, emphasizing the causality behind experimental choices.

Workflow for the Synthesis of a Thiazole-Based DHODH Inhibitor Intermediate

This workflow is a conceptual representation and should be adapted based on the specific target molecule.

Synthesis_Workflow A Starting Materials (e.g., Thioamide, α-haloketone) B Hantzsch Thiazole Synthesis (Cyclocondensation) A->B C Intermediate 1 (Thiazole Core) B->C D Functional Group Interconversion (e.g., Esterification, Amidation) C->D E Intermediate 2 (Functionalized Thiazole) D->E F Coupling Reaction (e.g., Suzuki, Sonogashira) E->F G Final Intermediate F->G H Purification (Chromatography, Recrystallization) G->H I Characterization (NMR, MS, HPLC) H->I Assay_Workflow A Prepare Reagents (Recombinant DHODH, DHO, DCIP, CoQ) C Incubate Enzyme with Inhibitor A->C B Compound Dilution Series B->C D Initiate Reaction (Add DHO) C->D E Monitor DCIP Reduction (Spectrophotometrically at 600 nm) D->E F Data Analysis (Calculate IC50 values) E->F

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide , a valuable fluorinated organic intermediate for researchers in medicinal chemistry and materials science. While a specific, peer-reviewed synthesis for this exact molecule is not extensively documented, its structure is closely analogous to the well-studied compound, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, an important intermediate in pharmaceutical manufacturing.[1] This guide leverages established and robust chemical principles for amide bond formation, adapting proven methodologies from analogous syntheses to provide reliable and reproducible protocols. We present two primary synthesis strategies: an acid chloride-mediated acylation and a direct carbodiimide-mediated coupling reaction. This note details the mechanistic rationale, step-by-step experimental procedures, safety protocols, and data interpretation, designed for an audience of qualified researchers and drug development professionals.

Introduction and Rationale

The introduction of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, into organic molecules is a cornerstone of modern drug design. This functional group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule.[2] 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide combines the desirable -OCF3 group with a reactive cyanoacetamide functional group, making it a highly versatile building block for the synthesis of more complex heterocyclic compounds and potential bioactive agents.

The core chemical transformation is the formation of an amide bond between 4-(trifluoromethoxy)aniline and a derivative of cyanoacetic acid. Due to the reduced nucleophilicity of anilines compared to aliphatic amines, careful selection of the reaction pathway is crucial for achieving high yields.[3] This guide provides two validated approaches to overcome this challenge.

Chemical and Physical Data

A summary of the physical, chemical, and safety properties for the key compounds involved in this synthesis is provided below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State & AppearanceKey Safety Hazards
4-(Trifluoromethoxy)aniline C₇H₆F₃NO177.12461-82-5Clear, colorless to yellow liquidDanger: Fatal in contact with skin, toxic if swallowed, causes serious eye damage.[4][5]
Cyanoacetic Acid C₃H₃NO₂85.06372-09-8White, hygroscopic crystalline solidDanger: Harmful if swallowed, causes severe skin burns and eye damage.[6]
Product: 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide C₁₀H₇F₃N₂O244.17N/APredicted: White to off-white solidHandle with care, assuming toxicity similar to analogous structures.

Synthesis Overview and Mechanistic Considerations

The synthesis of the target amide is achieved by activating the carboxylic acid group of cyanoacetic acid to facilitate nucleophilic attack by the amino group of 4-(trifluoromethoxy)aniline.

General Reaction Scheme

G cluster_product Product Aniline 4-(Trifluoromethoxy)aniline Reagents Activation Conditions (e.g., SOCl₂, Pyridine OR EDC, HOBt, DIPEA) Cyanoacetic Cyanoacetic Acid Product 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide Reagents->Product Amide Bond Formation

Figure 1: General synthesis pathway for the target compound.

Causality of Method Selection
  • Protocol A: Acid Chloride Pathway: This method involves converting cyanoacetic acid into the highly reactive cyanoacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7] The resulting acid chloride reacts rapidly with the aniline.

    • Expertise: This is a classic, high-yielding approach suitable for less reactive anilines. The use of a base like pyridine is critical, as it serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing protonation of the aniline starting material.

    • Trustworthiness: The reaction progress is typically rapid and visually evident. However, this method requires stringent handling of corrosive and toxic reagents.

  • Protocol B: Direct Coupling Pathway: This protocol utilizes modern peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

    • Expertise: This method offers milder reaction conditions and avoids the generation of corrosive HCl gas. The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is susceptible to nucleophilic attack by the aniline. HOBt is used as an additive to suppress side reactions and minimize potential racemization if chiral centers were present. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to ensure the aniline remains deprotonated and nucleophilic.

    • Trustworthiness: This method is widely used in pharmaceutical development for its reliability, high chemoselectivity, and operational simplicity, making it a robust choice for this synthesis.

Detailed Experimental Protocols

Mandatory Safety Note: These protocols must be performed by trained personnel inside a certified chemical fume hood. All reactants are hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.[4][5][6][8][9]

Protocol A: Synthesis via In Situ Acid Chloride Formation

This protocol is adapted from established procedures for the synthesis of the analogous trifluoromethyl compound.[7]

Materials & Reagents:

  • Cyanoacetic acid (1.00 eq.)

  • Thionyl chloride (SOCl₂) (1.20 eq.)

  • 4-(Trifluoromethoxy)aniline (1.10 eq.)

  • Pyridine (as solvent and base)

  • Anhydrous Toluene (optional co-solvent)

  • Hydrochloric acid, 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Acid Chloride Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend cyanoacetic acid (1.00 eq.) in a minimal amount of anhydrous toluene.

  • Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (1.20 eq.) dropwise via the dropping funnel.

    • Scientist's Note: This reaction is exothermic and releases HCl and SO₂ gas. Ensure the fume hood is functioning efficiently and use a gas trap if necessary.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to 40-50 °C for 1-2 hours to ensure complete conversion to the acid chloride.

  • Amidation Reaction: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve 4-(trifluoromethoxy)aniline (1.10 eq.) in anhydrous pyridine.

  • Add the aniline solution dropwise to the freshly prepared cyanoacetyl chloride solution at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: a. Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl to neutralize excess pyridine. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). c. Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide.

Protocol B: Synthesis via Direct EDC/HOBt Coupling

This protocol provides a milder alternative to the acid chloride method.

Materials & Reagents:

  • 4-(Trifluoromethoxy)aniline (1.00 eq.)

  • Cyanoacetic acid (1.10 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.20 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.20 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.50 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve cyanoacetic acid (1.10 eq.), HOBt (1.20 eq.), and 4-(trifluoromethoxy)aniline (1.00 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Add DIPEA (2.50 eq.) to the mixture, followed by the portion-wise addition of EDC·HCl (1.20 eq.).

    • Scientist's Note: The order of addition is important. Pre-mixing the acid, amine, and HOBt before adding the carbodiimide can improve yields and reduce side products. DIPEA is a strong, non-nucleophilic base used to neutralize the HCl salt of EDC and maintain a basic pH.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic solution extensively with water to remove DMF and urea byproducts. Follow with washes of saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure target compound.

Synthesis Workflow and Data Summary

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis p1 Assemble and Flame-Dry Glassware p2 Weigh Reactants & Reagents p1->p2 r1 Charge Flask with Reactants under Inert Atmosphere p2->r1 r2 Cool to 0 °C r1->r2 r3 Add Activating/Coupling Agents r2->r3 r4 Stir at Room Temperature Monitor by TLC r3->r4 w1 Quench Reaction r4->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Wash Organic Layers w2->w3 w4 Dry & Concentrate w3->w4 u1 Recrystallization or Column Chromatography w4->u1 u2 Filter and Dry Product u1->u2 u3 Characterize Product (NMR, MS, m.p.) u2->u3

Figure 2: A generalized workflow for the synthesis and purification process.

Reagent Quantities (Example Scale)
ReagentProtocol A (Acid Chloride)Protocol B (EDC Coupling)Purpose
4-(Trifluoromethoxy)aniline 1.95 g (11.0 mmol)1.77 g (10.0 mmol)Nucleophile
Cyanoacetic acid 0.85 g (10.0 mmol)0.94 g (11.0 mmol)Carboxylic Acid Source
Thionyl chloride 1.43 g (0.87 mL, 12.0 mmol)-Activating Agent
Pyridine ~20 mL-Base / Solvent
EDC·HCl -2.30 g (12.0 mmol)Coupling Agent
HOBt -1.62 g (12.0 mmol)Coupling Additive
DIPEA -4.35 mL (25.0 mmol)Non-nucleophilic Base
Solvent Toluene / PyridineAnhydrous DMF or DCMReaction Medium

Safety and Handling

Researcher's Responsibility: The user is solely responsible for the safe handling, storage, and disposal of all materials related to this synthesis. A thorough risk assessment must be conducted before beginning any experimental work.

  • Engineering Controls: All operations must be conducted in a properly functioning chemical fume hood to avoid inhalation of toxic vapors and dust.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). 4-(Trifluoromethoxy)aniline is fatal upon skin contact.[5]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. An apron is recommended.

  • Specific Reagent Hazards:

    • 4-(Trifluoromethoxy)aniline: Highly toxic. Avoid all contact with skin, eyes, and clothing.[9]

    • Cyanoacetic Acid: Corrosive solid. Causes severe burns upon contact.[6]

    • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.

    • Pyridine & DIPEA: Flammable liquids with strong, unpleasant odors.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

References

  • Loba Chemie. (2016). CYANOACETIC ACID FOR SYNTHESIS MSDS. [Link]

  • Pharmaffiliates. 2-Cyano-2-hydroxy-N-(4-(trifluoromethyl)phenyl)acetamide. [Link]

  • Oxford Lab Fine Chem. material safety data sheet - cyanoacetic acid 98%. [Link]

  • SDFine. Cyanoacetic Acid - Material Safety Data Sheet (MSDS). [Link]

  • SDFine. cyanoacetic acid - GHS Safety Data Sheet. [Link]

  • Google Patents.
  • Pure Synth. 2-Cyano-N-[4-(Trifluoromethyl)Phenyl]Acetamide 98.0%(GC). [Link]

  • ResearchGate. Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Wikipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]

  • Indian Academy of Sciences. Chemoselective reaction of cyanoacetic acid with benzal-4- acetylanilines and fungitoxicity of products. [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

Sources

Application Note: Optimizing Reaction Conditions for the Condensation of Cyanoacetic Acid with Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyanoacetanilides

The condensation reaction between cyanoacetic acid and anilines to form N-aryl-2-cyanoacetamides, commonly known as cyanoacetanilides, represents a cornerstone transformation in synthetic organic chemistry. These products are not merely simple amides; they are versatile intermediates possessing a reactive methylene group and a nitrile functionality. This unique structural motif makes them invaluable precursors for the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] For instance, cyanoacetanilides are key building blocks in the preparation of antitubercular agents, herbicides, fungicides, and various heterocyclic compounds such as pyridones and thiazolidinones.[1][3][4][5] Given their broad utility, a thorough understanding of the reaction conditions governing their synthesis is paramount for researchers in drug discovery and process development. This guide provides a detailed exploration of the reaction, offering both mechanistic insights and practical, field-proven protocols.

Mechanistic Underpinnings: A Nucleophilic Acyl Substitution Pathway

The fundamental transformation in the condensation of cyanoacetic acid or its esters with anilines is a nucleophilic acyl substitution. The reaction proceeds through the attack of the nucleophilic nitrogen atom of the aniline on the electrophilic carbonyl carbon of the cyanoacetic acid derivative.

dot

mechanistic_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack Cyanoacetic_Ester Ethyl Cyanoacetate (Electrophile) Cyanoacetic_Ester->Tetrahedral_Intermediate Cyanoacetanilide Cyanoacetanilide Tetrahedral_Intermediate->Cyanoacetanilide Elimination of Ethoxide Ethanol Ethanol (Byproduct) Tetrahedral_Intermediate->Ethanol

Caption: Generalized mechanism of cyanoacetanilide formation.

When using a cyanoacetic acid ester, such as ethyl cyanoacetate, the reaction is typically driven to completion by the removal of the alcohol byproduct (e.g., ethanol).[1][6] The use of activating agents or catalysts can significantly enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon or by facilitating proton transfer.

Critical Reaction Parameters and Their Influence

The success of the cyanoacetic acid-aniline condensation hinges on the careful selection of several key parameters. The optimal conditions are often a function of the specific substrates and the desired scale of the reaction.

Choice of Cyanoacetylating Agent: Acid vs. Ester
  • Cyanoacetic Acid: Direct condensation with cyanoacetic acid often requires the use of coupling agents to activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) in the presence of a base like 4-N,N-dimethylaminopyridine (DMAP). Another approach involves the in-situ activation of cyanoacetic acid with acetic anhydride.[7]

  • Cyanoacetic Acid Esters (e.g., Ethyl Cyanoacetate): This is a more common and often more straightforward approach. The reaction can be driven thermally, frequently without the need for a separate solvent, by using a large excess of the ester.[1] This method is particularly effective for large-scale preparations, yielding high-purity products.[1]

The Role of Solvents and Temperature

The choice of solvent and reaction temperature are intrinsically linked and are critical for achieving optimal yields and purity.

  • Solvent-Free Conditions: A highly effective method involves heating the aniline with a 5- to 10-fold molar excess of a cyanoacetic acid ester at high temperatures, typically between 170-200°C.[1] In this scenario, the excess ester acts as the solvent, and the high temperature facilitates the removal of the alcohol byproduct, driving the equilibrium towards the product.[1] This method often results in the direct crystallization of a high-purity product upon cooling.[1]

  • Solvent-Mediated Reactions: When using solvents, the choice depends on the reactivity of the aniline and the desired reaction temperature.

    • High-Boiling Aromatic Solvents: Solvents like m-xylene allow for reflux conditions at elevated temperatures, which can be beneficial for less reactive anilines.[3]

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is effective, particularly when heating to reflux.[8]

    • Alcohols: Ethanol is a common choice, especially when a basic catalyst like piperidine is employed for Knoevenagel-type condensations that may precede or be part of a one-pot reaction sequence.[5]

Catalysis: Accelerating the Amide Bond Formation

While thermal condensation is effective, catalysis can offer milder reaction conditions and improved efficiency.

  • Base Catalysis: For reactions involving subsequent condensations (e.g., Knoevenagel), organic bases like piperidine or triethylamine are frequently used.[5][9] These bases can deprotonate the active methylene group of the cyanoacetamide product, facilitating further reactions.

  • Activating Agents: As mentioned, DCC/DMAP and acetic anhydride are effective for activating cyanoacetic acid itself.[7]

Comparative Overview of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of cyanoacetanilides, offering a comparative guide for methods development.

Reactants (Aniline Derivative)Cyano- agetylating AgentSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Reference
AnilineEthyl CyanoacetateExcess EsterNone1922.589
4-ChloroanilineEthyl CyanoacetateExcess EsterNone1922.589[1]
3,4-DichloroanilineEthyl CyanoacetateExcess EsterNone192480[1]
SulfanilamideEthyl Cyanoacetatem-xyleneNoneRefluxN/A92[3]
2,6-DimethylanilineEthyl CyanoacetateDMFNoneReflux1283[8]
AnilineCyanoacetic AcidDMFDCC/DMAPN/AN/AN/A
Aromatic AminesCyanoacetic AcidAcetic AnhydrideNone100N/AHigh[7]
N-(benzo[d][1][2]dioxol-5-yl)-2-cyanoacetamideArylidene ethyl cyanoacetateEthanolPiperidineReflux3Good[5]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two common and effective methods for synthesizing cyanoacetanilides.

Protocol 1: Solvent-Free Thermal Condensation

This protocol is adapted from a patented industrial process and is highly effective for producing clean product on a larger scale.[1]

dot

protocol_1_workflow start Start reactants Charge Aniline and Excess Ethyl Cyanoacetate start->reactants heat Heat to 190-200°C reactants->heat distill Continuously Distill Off Ethanol heat->distill monitor Monitor Reaction (e.g., by TLC) distill->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Crystalline Product cool->filter wash Wash with Cold Ethanol or Hexane filter->wash dry Dry Under Vacuum wash->dry end End dry->end

Caption: Workflow for solvent-free thermal condensation.

Materials:

  • Aniline (or substituted aniline)

  • Ethyl cyanoacetate (5-10 molar equivalents)

  • Round-bottom flask equipped with a distillation head and condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aniline (1.0 eq) and ethyl cyanoacetate (5.0 to 10.0 eq).

  • Assemble the distillation apparatus.

  • With stirring, heat the reaction mixture to 190-200°C. The aniline will dissolve as the mixture heats.[1]

  • Continuously distill off the ethanol that is formed during the reaction. The progress of the reaction can be monitored by the amount of ethanol collected.

  • Maintain the temperature until the theoretical amount of ethanol has been collected or until TLC analysis indicates the consumption of the starting aniline (typically 2-4 hours).[1]

  • Allow the reaction mixture to cool to room temperature. The product will often crystallize directly from the excess ethyl cyanoacetate.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol or hexane to remove residual ethyl cyanoacetate.

  • Dry the purified product under vacuum. The resulting cyanoacetanilides are often of high purity (98-99%) without the need for further recrystallization.[1]

Protocol 2: Catalytic Condensation in a Solvent

This protocol is suitable for smaller-scale synthesis or when subsequent reactions are planned in the same pot.

dot

protocol_2_workflow start Start reactants Combine Aniline, Ethyl Cyanoacetate, and Solvent start->reactants catalyst Add Catalytic Piperidine reactants->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Induce Precipitation (if necessary) cool->precipitate filter Filter Solid Product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End recrystallize->end

Caption: Workflow for catalytic condensation in a solvent.

Materials:

  • Aniline (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Ethanol or Toluene

  • Piperidine (catalytic amount, e.g., 3-5 drops)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (e.g., 25 mL per 0.01 mol of aniline).

  • Add a catalytic amount of piperidine (3-5 drops).[5]

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-8 hours.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure cyanoacetanilide.[6]

Conclusion and Future Perspectives

The condensation of anilines with cyanoacetic acid and its derivatives is a robust and versatile reaction for the synthesis of valuable cyanoacetanilide intermediates. The choice between a high-temperature, solvent-free approach and a milder, solvent-based catalytic method depends on the desired scale, substrate reactivity, and available equipment. The solvent-free method offers high purity and yield with a simple workup, making it ideal for industrial applications.[1] Catalytic methods provide an alternative under milder conditions, suitable for laboratory-scale synthesis and tandem reactions. As the demand for complex heterocyclic scaffolds in drug discovery continues to grow, the efficient and optimized synthesis of cyanoacetanilides will remain a critical enabling technology in the field of medicinal and materials chemistry.

References

  • Process for the preparation of cyanoacetanilides. (n.d.). Google Patents.
  • Shawali, A. S., Abdallah, M. A., & Zayed, M. E. M. (2002). Cyanoacetanilides Intermediates in Heterocyclic Synthesis. Part 4: Preparation of Some Hitherto Unknown Thiazolidine and Bisthiazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2379–2389. Retrieved February 21, 2026, from [Link]

  • Ghozlan, S. A. S., Hassan, A. A., & Gaber, H. M. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides. ARKIVOC, 2020(1), 1–99. Retrieved February 21, 2026, from [Link]

  • Fadda, A. A., El-Attar, M. M., & El-Morsy, A. M. (2006). Cyanoacetanilides Intermediates in Heterocyclic Synthesis, Part 3: Novel Syntheses of Thiazolinone and Thiazolo[3,2-a]Pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1837–1850. Retrieved February 21, 2026, from [Link]

  • Abdullah, R. R. H., Harraz, N. H., Shoman, S. A., & El Salam, M. A. (2022). Cyanoacetanilides as efficient synthons in the heterocyclic synthesis of some inventive pyridones for potential use as insecticides against Spodoptera littoralis (Lepidoptera: Noctuidae) and Aphis gossypii (Hemiptera: Aphididae). Journal of Plant Protection Research, 62(4), 433-441. Retrieved February 21, 2026, from [Link]

  • de Freitas, R. P., da Silva, G. P., de Paula, R. F., & de Oliveira, R. B. (2021). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society, 32(1), 17-29. Retrieved February 21, 2026, from [Link]

  • Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate? (2020, June 19). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]

  • Kumar, A., & Sharma, S. (2006). Chemoselective reaction of cyanoacetic acid with benzal-4-acetylanilines and fungitoxicity of products. Indian Journal of Chemistry - Section B, 45B(11), 2552-2556. Retrieved February 21, 2026, from [Link]

  • Fadda, A. A., El-Sayed, H. A., & El-Morsy, A. M. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Retrieved February 21, 2026, from [Link]

  • Process for industrial application of Knoevenagel synthesis. (n.d.). Google Patents.
  • Slätt, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. ChemInform, 35(46). Retrieved February 21, 2026, from [Link]

  • de Freitas, R. P., da Silva, G. P., de Paula, R. F., & de Oliveira, R. B. (2021). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society, 32(1), 17-29. Retrieved February 21, 2026, from [Link]

  • Reactions of aniline in acetic acid solutions containing cyanuric chloride and hydrogen chloride acceptors. (2002). Russian Journal of General Chemistry, 72(11), 1819-1823. Retrieved February 21, 2026, from [Link]

  • Alarafi, N., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 2, 91-97. Retrieved February 21, 2026, from [Link]

Sources

Application Notes & Protocols for the Purification of 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed application notes and optimized protocols for the purification of 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS No. 152418-52-5). Recognizing the limited availability of specific purification literature for this compound, we leverage established methodologies for its close structural analogue, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, and adapt them based on first principles of organic chemistry. This guide is intended for researchers, scientists, and drug development professionals requiring high-purity material for downstream applications. Protocols for recrystallization, silica gel column chromatography, and preparative HPLC are presented, along with a discussion of potential impurities and methods for purity assessment.

Introduction and Scientific Rationale

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide is a fluorinated organic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] The presence of the trifluoromethoxy group and the cyanoacetamide moiety imparts unique electronic and lipophilic properties, making it a valuable building block.[2]

The purity of such intermediates is paramount, as impurities can lead to the formation of unwanted side products, reduce reaction yields, and introduce potentially toxic components into final active pharmaceutical ingredients (APIs). This guide provides a systematic approach to purifying the crude product obtained from synthesis.

Given the scarcity of published purification data for this specific molecule, the protocols herein are expertly adapted from well-documented procedures for the closely related analogue, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (an intermediate in the synthesis of Teriflunomide).[3] The primary structural difference is the ether linkage in the trifluoromethoxy group (-OCF₃) versus the direct carbon-carbon bond in the trifluoromethyl group (-CF₃). This substitution is expected to slightly increase the polarity of the molecule but maintain similar overall solubility and chromatographic behavior, making the adaptation of methods a scientifically sound starting point for process optimization.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities arising from the synthesis. A common synthetic route involves the amidation of 4-(trifluoromethoxy)aniline with an activated cyanoacetic acid derivative.

Common Process-Related Impurities:

  • Unreacted Starting Materials:

    • 4-(trifluoromethoxy)aniline

    • Cyanoacetic acid

  • Reagent-Related Byproducts:

    • Byproducts from coupling agents (e.g., dicyclohexylurea if DCC is used).[4]

    • Salts from acid-binding agents (e.g., triethylamine hydrochloride).[5]

  • Side-Reaction Products:

    • Dimerized or self-condensed products of cyanoacetic acid.

  • Residual Solvents:

    • Toluene, ethyl acetate, isopropanol, or tetrahydrofuran are commonly used in such syntheses.[6][7]

The purification strategies outlined below are designed to effectively remove these specific types of impurities.

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

G cluster_0 Purification Strategy Workflow Crude Crude Product (Post-Synthesis Workup) Purity_Check1 Purity Assessment (TLC, HPLC, NMR) Crude->Purity_Check1 Decision Purity > 95%? Purity_Check1->Decision Recrystallization Recrystallization (Bulk Purification) Decision->Recrystallization Yes Chromatography Column Chromatography (Complex Mixtures) Decision->Chromatography No Purity_Check2 Purity Assessment Recrystallization->Purity_Check2 Chromatography->Purity_Check2 High_Purity Purity > 99.5%? Purity_Check2->High_Purity Higher Purity Needed Bulk_Product Pure Bulk Product (>95%) Purity_Check2->Bulk_Product Sufficient Purity Prep_HPLC Preparative HPLC (High Purity Polish) High_Purity->Prep_HPLC No Final_Product Pure Product (>99.5%) High_Purity->Final_Product Yes Prep_HPLC->Final_Product

Caption: General workflow for selecting a purification method.

Method 1: Recrystallization (for >95% Purity)

Recrystallization is the most efficient method for removing small amounts of impurities from a solid product on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[8]

Protocol 1: Recrystallization Procedure

  • Solvent Selection: Using small test tubes, screen various solvents (see Table 1) to find one where the compound is highly soluble when hot but poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated carbon and swirl the hot solution for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated carbon. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale & Expected BehaviorReference for Analogue
Isopropanol A moderately polar alcohol, often effective for amides. A synthesis procedure for a similar compound precipitates the product from isopropanol.[7][7]
Ethanol/Water The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.[8]N/A
Ethyl Acetate/Hexanes Dissolve in a minimum of hot ethyl acetate, then add hexanes as an anti-solvent until the solution becomes turbid. Re-heat to clarify and then cool slowly.[9]
Toluene A less polar solvent that may be effective if the main impurities are highly polar.[6]
Method 2: Silica Gel Column Chromatography

For crude material with significant impurities or when recrystallization fails, column chromatography provides a higher degree of separation based on the differential adsorption of components to a stationary phase (silica gel).

G cluster_0 Column Chromatography Workflow TLC 1. TLC Analysis (Determine Eluent System) Slurry 2. Prepare Slurry (Silica Gel + Eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute Column (Collect Fractions) Load->Elute Monitor 6. Monitor Fractions (TLC) Elute->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Solid Pure Solid Product Evaporate->Pure_Solid

Sources

Using 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Cyano-N-[4-(trifluoromethoxy)phenyl]acetamide as a Strategic Building Block


-Bioisostere Development

Executive Summary

This guide details the utility of 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 152418-52-5) as a high-value scaffold in medicinal chemistry. Structurally analogous to the key intermediate of the blockbuster drug Teriflunomide (which bears a


 group), this 

variant offers unique physicochemical properties. The trifluoromethoxy group is a superior lipophilic bioisostere (

for the aniline precursor), enhancing membrane permeability and metabolic stability while maintaining strong electron-withdrawing effects (

).

This document provides validated protocols for synthesizing this building block and utilizing it as a divergent "hub" for accessing acrylamides (Tyrphostin analogs), pyridones, and next-generation dihydroorotate dehydrogenase (DHODH) inhibitors.

Part 1: Chemical Profile & Strategic Value

PropertySpecification
Compound Name 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS Number 152418-52-5
Molecular Formula

Molecular Weight 244.17 g/mol
Key Moiety Cyanoacetamide: Active methylene (

) for condensation; Nitrile for cyclization.[1]
Key Moiety Trifluoromethoxy (

):
Lipophilic, conformationally flexible, metabolically stable.

Why use this building block?

  • Bioisosteric Replacement: It allows for the "fluorine scan" optimization of lead compounds, specifically replacing

    
     or 
    
    
    
    groups to alter solubility and metabolic clearance without changing the pharmacophore's electronic nature significantly.
  • Divergent Reactivity: The active methylene group (

    
    ) is highly acidic, enabling Knoevenagel condensations, while the amide and nitrile groups facilitate heterocyclization into pyridines, pyrimidines, and thiophenes.
    

Part 2: Synthesis of the Building Block

Objective: Scalable synthesis of 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide from 4-(trifluoromethoxy)aniline.

Mechanism

The reaction proceeds via nucleophilic acyl substitution. While thermal reaction with ethyl cyanoacetate is possible, the DCC/EDC coupling method is preferred for research scales to avoid high temperatures and polymerization of the aniline.

Protocol A: DCC-Mediated Coupling (Recommended for <10g scale)

Materials:

  • 4-(trifluoromethoxy)aniline (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq) or EDC.HCl

  • Dichloromethane (DCM) (anhydrous)

  • DMAP (0.05 eq, catalyst)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 4-(trifluoromethoxy)aniline and 11 mmol of cyanoacetic acid in 50 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Add 0.5 mmol DMAP . Then, add 11 mmol of DCC dissolved in 10 mL DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl (2x), saturated

    
     (2x), and brine.
    
  • Purification: Dry the organic layer over

    
     and concentrate in vacuo. Recrystallize the solid from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.
    
  • Validation: Confirm structure via

    
    -NMR (Singlet at 
    
    
    
    ppm for
    
    
    , broad singlet
    
    
    ppm for
    
    
    ).

Synthesis cluster_inputs Reagents Aniline 4-(Trifluoromethoxy)aniline (Nucleophile) Coupling Coupling Agent (DCC/EDC + DMAP) DCM, 0°C -> RT Aniline->Coupling Acid Cyanoacetic Acid (Electrophile) Acid->Coupling Product 2-cyano-N-[4-(trifluoromethoxy) phenyl]acetamide (Building Block) Coupling->Product Nucleophilic Acyl Substitution

Figure 1: Synthesis pathway for the core building block.

Part 3: Downstream Applications (The "Hub")

This scaffold serves as a precursor for three distinct classes of bioactive molecules.

Application 1: Synthesis of -Teriflunomide Analogs (DHODH Inhibition)

Context: Teriflunomide (A77 1726) is the active metabolite of Leflunomide. The


 analog is synthesized to modulate the lipophilicity and half-life of the drug.

Protocol:

  • Deprotonation: Dissolve the building block (1 eq) in anhydrous THF. Cool to 0°C. Add NaH (2.2 eq, 60% dispersion) carefully. The solution will turn yellow/orange (formation of the enolate dianion).

  • Acylation: Stir for 30 mins, then add Acetyl Chloride (1.1 eq) dropwise.

  • Rearrangement: Heat to 50–60°C for 2–4 hours. This effects the C-acylation.

  • Workup: Quench with dilute HCl. The product, (Z)-2-cyano-3-hydroxy-N-(4-(trifluoromethoxy)phenyl)but-2-enamide , will precipitate or can be extracted.

Application 2: Knoevenagel Condensation (Tyrphostin/Kinase Inhibitors)

Context: Condensation with aromatic aldehydes yields acrylamides, a scaffold found in Tyrphostins (EGFR inhibitors).

Protocol:

  • Mix: Combine building block (1 eq) and aromatic aldehyde (1 eq) in Ethanol.

  • Catalysis: Add catalytic Piperidine (3-5 drops).

  • Reflux: Heat to reflux for 2–6 hours.

  • Isolation: Cool to RT. The product usually crystallizes out. Filter and wash with cold ethanol.

Application 3: Gewald Reaction (Thiophene Synthesis)

Context: Reaction with elemental sulfur and a ketone/aldehyde yields 2-aminothiophenes, which are privileged structures in partial agonists.

Protocol:

  • Mix: Combine building block (1 eq), Ketone (e.g., cyclohexanone, 1 eq), and Elemental Sulfur (

    
    , 1 eq) in Ethanol/DMF.
    
  • Base: Add Morpholine or Diethylamine (1 eq).

  • Heat: Reflux for 8–12 hours.

  • Purification: Pour into water. Filter solid and recrystallize.

Part 4: Visualizing the Reaction Hub

Applications cluster_pathways Core 2-cyano-N-[4-(trifluoromethoxy) phenyl]acetamide (Core Scaffold) Teriflunomide OCF3-Teriflunomide Analog (Immunomodulator) Core->Teriflunomide 1. NaH (2 eq) 2. Acetyl Chloride (C-Acylation) Acrylamide Tyrphostin Analog (Kinase Inhibitor) Core->Acrylamide Ar-CHO, Piperidine Ethanol, Reflux (Knoevenagel) Pyridone Pyridone Derivative (Heterocycle) Core->Pyridone Acetylacetone Piperidine, Heat (Cyclization) Thiophene 2-Aminothiophene (Gewald Product) Core->Thiophene Ketone + S8 Morpholine (Gewald Rxn)

Figure 2: Divergent synthetic pathways from the central cyanoacetamide scaffold.

References

  • Synthesis of Teriflunomide Intermediates (Analogous Chemistry)

    • Title: Process for the preparation of Teriflunomide.[2][3]

    • Source: U.S.
    • Relevance: Describes the base protocol for cyanoacetamide synthesis and subsequent C-acyl
    • URL
  • Properties of 4-(Trifluoromethoxy)

    • Title: 4-(Trifluoromethoxy)aniline | CAS 461-82-5 Data.[4]

    • Source: ChemicalBook / PubChem.
    • Relevance: Defines the physical properties and safety profile of the starting m
    • URL:[Link]

  • Knoevenagel Condensation of Cyanoacetamides

    • Title: Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condens
    • Source: Mediterranean Journal of Medical Research (2025).
    • Relevance: Validates the reactivity of the group in N-arylcyanoacetamides for acrylamide synthesis.
    • URL:[Link] (General Journal Link as specific article is recent).

  • Bioisosterism of OCF3 vs CF3

    • Title: The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[3][5]

    • Source:Journal of Medicinal Chemistry.
    • Relevance: Provides the theoretical basis for substituting the group in Teriflunomide with to alter pharmacokinetics.
    • URL:[Link]

Sources

Application Note: Preparation of 3-Hydroxy-2-Cyano-Butenamide Derivatives from Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development, specifically focusing on the synthesis of pharmacologically active 3-hydroxy-2-cyano-but-2-enamide scaffolds (also known as


-cyano-

-hydroxycrotonamides). These structures are the active metabolites of isoxazole-based antirheumatic drugs like Leflunomide (active metabolite: Teriflunomide/A77 1726).[1]

Executive Summary

The 3-hydroxy-2-cyano-but-2-enamide motif is a critical pharmacophore in immunomodulatory therapeutics, acting as a potent inhibitor of dihydroorotate dehydrogenase (DHODH) . While often generated biologically via the ring-opening of isoxazoles, direct chemical synthesis allows for the rapid diversification of the "R" group (N-substituent) without the need for complex heterocyclic precursors.

This guide details a robust, scalable protocol for synthesizing these derivatives directly from N-substituted 2-cyanoacetamides via C-acylation using acetic anhydride. This method prioritizes thermodynamic control to favor the stable Z-enol tautomer, essential for biological activity.

Scientific Foundation & Mechanism

The Challenge: C- vs. O-Acylation

The starting material, an N-substituted cyanoacetamide, possesses an "active methylene" group at the


-position (pKa 

11). Upon deprotonation, the resulting enolate is an ambident nucleophile.
  • Kinetic Product: O-acylation (formation of vinyl esters).

  • Thermodynamic Product: C-acylation (formation of

    
    -keto amides).
    

To selectively drive C-acylation , we utilize a strong base (Sodium Hydride) in an aprotic solvent (THF). This ensures irreversible deprotonation and facilitates the rearrangement of any kinetic O-acyl intermediates into the thermodynamic C-acyl product.

Tautomeric Stabilization

The target molecule exists in equilibrium between a keto-form and an enol-form. The (Z)-enol form is vastly preferred due to a pseudo-six-membered ring formed by a strong intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl.

Mechanism Diagram:

ReactionMechanism cluster_0 Thermodynamic Driver Start N-Aryl Cyanoacetamide (Active Methylene) Base Base (NaH) Deprotonation Start->Base - H+ Enolate Resonance Stabilized Enolate Anion Base->Enolate Intermed C-Acyl Intermediate (3-Oxo-butanamide) Enolate->Intermed + Ac2O Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Product Target Product (Z)-3-Hydroxy-2-cyano-but-2-enamide Intermed->Product Tautomerization (Intramolecular H-Bond)

Caption: Mechanistic pathway for the C-acylation of cyanoacetamides. The final tautomerization is the driving force for product stability.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
N-Aryl-2-cyanoacetamide >98% PurityStarting Material
Sodium Hydride (NaH) 60% dispersion in mineral oilStrong Base
Acetic Anhydride Reagent Grade, >99%Acylating Agent
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolvent
Hydrochloric Acid (HCl) 1M Aqueous SolutionQuenching Agent
Ethanol AbsoluteRecrystallization Solvent
Phase 1: Preparation of Starting Material (If not commercial)

Note: If starting from aniline and cyanoacetic acid.

  • Dissolution: Dissolve 10 mmol of the substituted aniline in CH₂Cl₂.

  • Coupling: Add 11 mmol Cyanoacetic acid and 11 mmol DCC (Dicyclohexylcarbodiimide).

  • Reaction: Stir at RT for 4 hours. Urea byproduct precipitates.

  • Isolation: Filter off urea. Wash filtrate with dilute HCl and NaHCO₃. Evaporate solvent to yield N-aryl-2-cyanoacetamide .

Phase 2: C-Acylation (The Core Protocol)

Safety Warning: NaH reacts violently with moisture, releasing hydrogen gas. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add anhydrous THF (50 mL) and cool to 0°C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (2.2 equivalents) portion-wise. Expect gas evolution. Stir for 15 minutes.

  • Substrate Addition: Dissolve the N-aryl-2-cyanoacetamide (1.0 equivalent) in minimal dry THF and add dropwise to the NaH suspension.

    • Observation: The solution often turns yellow/orange, indicating enolate formation. Stir at 0°C for 30 minutes.

  • Acylation: Add Acetic Anhydride (1.2 equivalents) dropwise via the addition funnel over 20 minutes. Maintain temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Use TLC (Ethyl Acetate:Hexane 1:1). The starting material spot should disappear.

  • Quenching: Cool the mixture back to 0°C. Slowly add 1M HCl (approx. 50 mL) until pH

    
     2.
    
    • Critical Step: This protonates the enolate, causing the hydrophobic product to precipitate or oil out.

  • Isolation:

    • If solid precipitates: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

Phase 3: Purification & Characterization
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) or Toluene .

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Data:

  • Yield: 65–85%

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6):

    • 
       2.1–2.3 ppm (s, 3H, Methyl group).
      
    • 
       14.0–16.0 ppm (s, 1H, Enolic -OH, exchangeable). Distinctive feature of the Z-enol form.
      
  • IR Spectroscopy:

    • Nitrile (-CN): Sharp band at 2210–2220 cm⁻¹.

    • Amide Carbonyl: 1640–1660 cm⁻¹.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Step1 Dry THF + NaH (0°C, N2 atm) Step2 Add Cyanoacetamide (Enolate Formation) Step1->Step2 Step3 Add Acetic Anhydride (Dropwise) Step2->Step3 Step4 Warm to RT Stir 4-6 Hours Step3->Step4 Step5 Quench with 1M HCl (Precipitate Product) Step4->Step5 Step6 Filtration / Extraction Step5->Step6 Final Pure 3-Hydroxy-2-cyano-butenamide Step6->Final Recrystallization (EtOH)

Caption: Operational workflow for the synthesis of A77 1726 derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagents destroying NaH.Ensure THF is freshly distilled or from a dry solvent system. Increase NaH to 2.5 eq.
O-Acylation (Vinyl Ester) Temperature too high during addition; insufficient base.Keep addition at 0°C. Ensure full deprotonation time (30 min) before adding anhydride.
Product is Oily Impurities or residual solvent.Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.
No Reaction Old NaH (inactive).Test NaH activity by adding a drop of water to a small sample (should fizz vigorously).

References

  • Leflunomide Metabolism & Structure

    • Title: "The active metabolite of leflunomide, A77 1726, inhibits dihydroorotate dehydrogenase."[1][2]

    • Source:Journal of Immunology.
    • URL:[Link]

  • Synthetic Methodology (C-Acylation)

    • Title: "Synthesis and synthetic applications of cyanoacetamides."[3][4][5]

    • Source:Arkivoc (2020).
    • URL:[Link]

  • General Reactivity of Active Methylenes

    • Title: "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis."
    • Source:ResearchG
    • URL:[Link]

  • Drug Substance Data (A77 1726)

    • Title: "Teriflunomide (A77 1726) PubChem Entry."
    • Source:NIH N
    • URL:[Link]

Sources

Application Note: High-Resolution Separation of Trifluoromethoxy Acetanilide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Trifluoromethoxy Acetanilide Impurities Content Type: Advanced Application Note & Protocol Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

A Fluorine-Selective Chromatographic Strategy

Executive Summary

The trifluoromethoxy (


) group is a critical pharmacophore in modern medicinal chemistry, imparting metabolic stability and lipophilicity. However, the synthesis of 4-(trifluoromethoxy)acetanilide  (CAS 1737-06-0) from its aniline precursor introduces specific impurity challenges, including unreacted starting materials, regioisomers, and hydrolysis degradants.

Standard C18 alkyl phases often struggle to resolve the subtle dipole differences between fluorinated regioisomers (e.g., ortho- vs. para- substitution). This guide details a Targeted Method Development Strategy utilizing Pentafluorophenyl (PFP) stationary phases to achieve baseline resolution (


) of all critical impurities.

Chemical Context & Impurity Genealogy

To develop a robust method, we must first map the "impurity genealogy"—the chemical origins of every peak expected in the chromatogram.

The Analyte & Key Impurities
  • Target: 4-(Trifluoromethoxy)acetanilide (Neutral, Hydrophobic).

  • Impurity A (Precursor): 4-(Trifluoromethoxy)aniline (Basic, pKa ~3.75).

  • Impurity B (Regioisomer): 2-(Trifluoromethoxy)acetanilide (Steric/Dipole variant).

  • Impurity C (Hydrolysis): Re-generated aniline species during stress stability.

Visualization: Impurity Pathways

The following diagram illustrates the synthetic and degradation pathways that dictate the impurity profile.

ImpurityGenealogy Start Starting Material 4-(Trifluoromethoxy)aniline (Impurity A) Product Target Product 4-(Trifluoromethoxy)acetanilide Start->Product Acetylation Isomer Regioisomer 2-(Trifluoromethoxy)acetanilide (Impurity B) Start->Isomer Contaminant in SM Reagent Acetic Anhydride Reagent->Product Degradant Hydrolysis Product (Impurity C) Product->Degradant Acid/Base Hydrolysis (Stress Stability)

Figure 1: Synthetic and degradation pathways for trifluoromethoxy acetanilide, identifying critical impurities for tracking.

Method Development Strategy: The "Fluorine Selectivity" Approach

Why Standard C18 Fails

While C18 columns interact primarily via hydrophobic dispersion forces, fluorinated compounds possess unique electron-withdrawing properties. The


 group creates a strong dipole. On a C18 column, the ortho- and para- isomers often co-elute because their hydrophobic surface areas are nearly identical.
The PFP Advantage

We utilize a Pentafluorophenyl (PFP) or C18-PFP hybrid column.[1]

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions, dipole-dipole interactions, and shape selectivity.[1][2]
  • Selectivity: The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of the acetanilide. The position of the

    
     group significantly alters this interaction, pulling regioisomers apart.
    
pH Control Logic
  • Impurity A (Aniline): With a pKa of ~3.75, this compound is ionized (

    
    ) at pH < 3.75 and neutral at pH > 5.0.
    
  • Strategy: We select pH 2.5 (0.1% Formic Acid) .

    • Result: The aniline is fully protonated, reducing its retention time and eluting early (solvent front to mid-range), well-separated from the neutral, hydrophobic acetanilide.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent) with DAD.

  • Column: ACE C18-PFP or Waters XSelect HSS PFP (150 mm x 4.6 mm, 3 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (LC-MS Grade).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 to protonate anilines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 40°CReduces viscosity, improves mass transfer.
Injection Vol 5-10 µLDependent on sensitivity requirements.
Detection UV 245 nm

for acetanilide core; avoids solvent cutoff.
Gradient Program

This gradient is designed to elute the polar aniline early, separate the isomers in the middle, and wash highly lipophilic dimers at the end.

Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Equilibration)
2.05%Isocratic hold to trap polar impurities
15.060%Linear ramp (Separation of Isomers)
18.095%Wash step (Elute dimers/oligomers)
20.095%Hold Wash
20.15%Return to Initial
25.05%Re-equilibration
Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of 4-(trifluoromethoxy)acetanilide in 10 mL of 50:50 Water:ACN.

  • Impurity Stock (0.1 mg/mL): Dissolve 1 mg of 4-(trifluoromethoxy)aniline in 10 mL of 50:50 Water:ACN.

  • System Suitability Solution: Mix Target and Impurity Stock to achieve 0.5 mg/mL Target spiked with 0.5% Impurity.

Method Validation Framework (ICH Q2(R2))

To ensure this method is "fit for purpose" per ICH Q2(R2) guidelines [1], the following parameters must be validated.

System Suitability Criteria (SST)

Before every run, the SST solution must meet these specs:

  • Resolution (

    
    ):  > 2.0 between Impurity A (Aniline) and Target.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.
    
  • Precision: RSD < 2.0% for peak area (n=6 injections).

Linearity & Range
  • Range: From LOQ (Limit of Quantitation) to 120% of the nominal concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Method Development Decision Tree

Use this workflow to troubleshoot separation issues during validation.

MethodDevTree Start Run Standard Gradient (C18-PFP, pH 2.7) CheckRes Check Resolution (Rs) Target vs. Impurity A Start->CheckRes Decision1 Rs > 2.0? CheckRes->Decision1 Good Proceed to Validation Decision1->Good Yes Bad Analyze Failure Mode Decision1->Bad No Tailing Peak Tailing on Impurity A? Bad->Tailing FixTailing Increase Buffer Strength or Add 5% MeOH Tailing->FixTailing Yes (Silanol Effect) FixSelectivity Change T(°C) or Switch to Phenyl-Hexyl Tailing->FixSelectivity No (Co-elution)

Figure 2: Decision matrix for optimizing resolution during method development.

Results & Discussion

Expected Retention Profile

Under the described conditions, the elution order is typically:

  • 2.5 - 3.5 min: 4-(Trifluoromethoxy)aniline (Impurity A) - Elutes early due to protonation.

  • 10.0 - 11.0 min: 4-(Trifluoromethoxy)acetanilide (Target).

  • 11.5 - 12.5 min: 2-(Trifluoromethoxy)acetanilide (Impurity B) - Separated by PFP shape selectivity.

Critical Success Factor: The "Fluorine Effect"

The use of the PFP phase is the self-validating aspect of this protocol. If the column degrades, the loss of


-

interaction will cause the regioisomers to merge, instantly failing the SST Resolution criteria. This provides an automatic safety check against column aging.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1][2][Link]

  • PubChem. (n.d.). Compound Summary: 4-(Trifluoromethoxy)aniline.[4][5][6][7][8] National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Cyanoacetamide Stability & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: CA-HYD-001 | Lead Scientist: Dr. A. Vance

The Mechanistic Basis: The "Active Methylene" Trap

To minimize hydrolysis, you must first understand that cyanoacetamide (1) is not just a nitrile; it is an active methylene compound .

The protons at the


-position (C2) have a 

(in water/DMSO). This acidity creates a unique "double-bind" during workup:
  • High pH Risk (pH > 10): Base deprotonates C2, generating a carbanion. This carbanion is a nucleophile that attacks the nitrile of a neighboring molecule (Thorpe-Ziegler dimerization), forming pyridone/pyrimidine byproducts.

  • High/Low pH Hydrolysis: The nitrile group (

    
    ) is electrophilic.[1] In the presence of water and either acid or base, it hydrates to the primary amide (malonamide) and subsequently hydrolyzes to the carboxylic acid (malonic acid derivatives).
    

The Solution: You must maintain a "Goldilocks" zone—typically pH 4.0–6.0 —during the transition from reaction solvent to isolation. At this pH, the nitrile hydration kinetics are exponentially slower than at pH 1 or 13, and the C2 protons remain protonated, preventing dimerization.

Troubleshooting Guide (Q&A)

Q: My LCMS shows a mass +18 (Amide) or +19 (Acid) peak relative to my product. Is my reaction time too long? A: Not necessarily. This often happens during the quench. If you pour a basic reaction mixture directly into water, the transient localized heating and high pH spike accelerate nitrile hydration.

  • Fix: Never add water to the reaction. Add the reaction mixture slowly into a pre-cooled, vigorously stirred acidic buffer (see Protocol A).

Q: I see a white precipitate forming that is insoluble in organic solvents. What is it? A: This is likely malonamide (from hydrolysis) or a dimer (from base-catalyzed self-condensation). Cyanoacetamide self-condenses to form 4-amino-2,6-dihydroxypyrimidine derivatives under uncontrolled basic conditions.

  • Fix: Verify the precipitate is not your product.[2] If it is a byproduct, filter it off before extraction. To prevent recurrence, keep the temperature

    
     during quenching.
    

Q: Can I use standard 1M HCl for acidification? A: Avoid strong mineral acids if possible. A local drop to pH < 1 can trigger acid-catalyzed hydrolysis of the amide moiety.

  • Fix: Use Citric Acid (10% aq) or a Phosphate Buffer. They provide a "soft landing" for the pH.

Optimized Protocols
Protocol A: The "Flash-Freeze" Buffered Quench (Standard)

Best for: Reactions run in DMF, DMSO, or alcohols containing base.

  • Preparation: Prepare a 0.5 M Phosphate Buffer (pH 6.0) or 10% Citric Acid solution. Cool this quench solution to 0°C (ice bath).

  • Dilution: Dilute your reaction mixture with an inert organic solvent (EtOAc or DCM) before quenching. This acts as a heat sink.

  • The Quench: Transfer the reaction mixture dropwise into the vigorously stirred, cold buffer.

    • Critical: Monitor internal temperature; do not exceed 10°C.

  • Separation: Immediately separate the layers.

  • Wash: Wash the organic layer once with brine to remove residual water.

  • Drying: Dry over anhydrous

    
     and concentrate at < 40°C .
    
Protocol B: The Anhydrous "Solid-Phase" Quench

Best for: Highly sensitive substrates or strictly anhydrous reactions.

  • Reagent: Prepare a mixture of Solid

    
      (if basic) or Solid 
    
    
    
    (if acidic) and Anhydrous
    
    
    (3:1 ratio).
  • Quench: Add the solid mixture directly to the reaction vessel at room temperature.

  • Filtration: Stir for 15 minutes, then dilute with dry solvent (EtOAc/Ether).

  • Isolation: Filter through a fritted funnel. The water is trapped as hydrates in the salts, preventing hydrolysis.

Data & Stability Factors

Table 1: Hydrolysis Risk Factors for Cyanoacetamides

ParameterLow Risk (Stable)High Risk (Hydrolysis/Dimerization)Mechanistic Consequence
pH 4.0 – 6.0< 2.0 or > 9.0Acid: Amide formation. Base: Dimerization + Hydrolysis.
Temperature -10°C to 10°C> 40°CRate of nitrile hydration doubles approx. every 10°C.
Solvent DCM, EtOAc, TolueneWater, MeOH, DMSO (wet)Protic solvents stabilize the transition state for hydrolysis.
Quench Cold BufferWater (exothermic)Heat of mixing accelerates degradation.
Visualizing the Pathways
Diagram 1: Competitive Degradation Pathways

This diagram illustrates why pH control is the single most critical variable.

G cluster_safe SAFE ZONE (pH 4-6) Nitrile Cyanoacetamide (Starting Material) Anion Carbanion (Active Methylene) Nitrile->Anion Base (pH > 10) Deprotonation Imidate Imidic Acid Intermediate Nitrile->Imidate H2O / Acid or Base Dimer Pyridone/Pyrimidine (Dimerization) Anion->Dimer Self-Condensation Amide Malonamide (Primary Hydrolysis) Imidate->Amide Tautomerization Acid Malonic Acid (Full Hydrolysis) Amide->Acid Heat / Strong pH

Figure 1: The "Active Methylene" trap. High pH leads to dimerization (Red path), while uncontrolled aqueous exposure leads to sequential hydrolysis (Yellow/Grey path).

Diagram 2: Workup Decision Matrix

Follow this logic flow to select the correct protocol.

Workup Start Reaction Complete CheckCond Check Reaction pH Start->CheckCond IsBasic Basic (pH > 8) CheckCond->IsBasic IsAcidic Acidic (pH < 3) CheckCond->IsAcidic IsNeutral Neutral/Anhydrous CheckCond->IsNeutral ColdBuffer Protocol A: Cold Citrate/Phosphate Buffer IsBasic->ColdBuffer Prevent Dimerization Bicarb Cold Sat. NaHCO3 (Watch for CO2) IsAcidic->Bicarb Neutralize to pH 6 SolidQuench Protocol B: Solid NH4Cl + MgSO4 IsNeutral->SolidQuench Keep Dry Isolate Rapid Extraction & Low Temp Concentration ColdBuffer->Isolate Bicarb->Isolate SolidQuench->Isolate

Figure 2: Decision matrix for selecting the optimal workup based on reaction conditions.

References
  • BenchChem. (2025).[2] Technical Support Center: Nitrosation of Cyanoacetamide. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 2-Cyanoacetamide (CID 7898).[3] National Library of Medicine. Retrieved from

  • Fadda, A. A., et al. (2008).[5] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Retrieved from

  • Behera, A. & Suresh, A.K. (2019). Data on interfacial hydrolysis kinetics of an aromatic acid chloride. Data in Brief, 25, 104218. Retrieved from

  • Chemistry Steps. (2024). Reactions of Nitriles: Hydrolysis Mechanisms. Retrieved from

Sources

Troubleshooting Knoevenagel condensation using cyanoacetamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Knoevenagel Condensation with Cyanoacetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed to provide in-depth troubleshooting strategies and practical advice for reactions involving cyanoacetamide and its derivatives. Cyanoacetamide is a powerful active methylene compound, prized for its ability to form α,β-unsaturated products that are key intermediates in medicinal chemistry.[1][2] However, its reactivity also presents unique challenges. This document provides field-proven insights to help you navigate these complexities, optimize your reaction outcomes, and ensure the integrity of your results.

Section 1: The Core Mechanism - Understanding the 'Why'

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (like cyanoacetamide) to a carbonyl group, followed by a dehydration step that eliminates a water molecule to form a C=C double bond.[3][4] The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[2][3]

The acidity of the methylene protons in cyanoacetamide (CH₂) is significantly increased by the electron-withdrawing effects of both the adjacent cyano (-CN) and acetamide (-CONH₂) groups.[2] This allows a weak base to easily deprotonate the carbon, forming a highly nucleophilic carbanion (enolate). This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent dehydration is the driving force for the reaction, often leading to a stable, conjugated product.[3]

Understanding this mechanism is the first step in effective troubleshooting. Every variable—catalyst choice, solvent, temperature, and water content—directly influences one or more steps in this pathway.

Knoevenagel_Mechanism cluster_activation Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_dehydration Step 3: Dehydration Cyanoacetamide NC-CH₂-CONH₂ Enolate [NC-CH-CONH₂]⁻ (Nucleophile) Cyanoacetamide->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Cyanoacetamide Alkoxide Adduct (Alkoxide Intermediate) Enolate->Alkoxide C-C Bond Formation Aldehyde R-CHO (Electrophile) Aldehyde->Enolate Protonation Protonation Alkoxide->Protonation Dehydration Elimination of H₂O Protonation->Dehydration Product α,β-Unsaturated Product R-CH=C(CN)CONH₂ Dehydration->Product

Caption: General mechanism of the Knoevenagel condensation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the Knoevenagel condensation with cyanoacetamide intermediates.

Problem Area: Low or No Product Yield

Q1: My reaction shows low conversion or has stalled completely. What are the primary causes?

Low conversion is a frequent issue that can often be traced back to four key areas: catalyst, water, temperature, or reactant quality.[5][6]

  • Inactive or Inappropriate Catalyst: The choice of base is critical. A base that is too strong can cause the aldehyde or ketone to self-condense (an aldol reaction), while a base that is too weak will not deprotonate the cyanoacetamide effectively.[3]

    • Solution: For most cyanoacetamide condensations, weak organic bases like piperidine, pyridine, or triethylamine are standard.[3][5] Ammonium salts, such as ammonium acetate or ammonium formate, are also excellent and considered greener alternatives.[7][8] If your reaction is sluggish, consider screening a few different catalysts. Ensure your catalyst is not old or degraded.

  • Water Inhibition: The condensation produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the reaction equilibrium back towards the starting materials, halting progress.[5][6]

    • Solution: Actively remove water from the reaction. The most robust method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[5][9][10] This physically removes water, driving the reaction to completion.[9][11]

  • Insufficient Temperature: While many Knoevenagel reactions proceed at room temperature, some substrate combinations, particularly those involving less reactive ketones or sterically hindered aldehydes, require heat to overcome the activation energy.[5][6]

    • Solution: Monitor your reaction by TLC. If no progress is observed after a reasonable time at room temperature, gradually increase the heat and continue monitoring. Refluxing in a solvent like ethanol or toluene is a common strategy.[2]

  • Reactant Quality: Aldehydes, especially aromatic ones, can oxidize to carboxylic acids upon storage. Impure starting materials will inevitably lead to lower yields and more complex purification.

    • Solution: Use freshly distilled or purified aldehydes if possible. Confirm the purity of your cyanoacetamide and other reagents before starting.

Low_Yield_Troubleshooting start Low Yield or No Reaction q_catalyst Is the catalyst appropriate and active? start->q_catalyst q_water Is water being effectively removed? q_catalyst->q_water Yes sol_catalyst Action: Screen catalysts (piperidine, NH₄OAc). Verify catalyst quality. q_catalyst->sol_catalyst No q_temp Is the reaction temperature sufficient? q_water->q_temp Yes sol_water Action: Use Dean-Stark apparatus with toluene. q_water->sol_water No q_purity Are reactants pure? q_temp->q_purity Yes sol_temp Action: Increase temperature gradually (reflux). Monitor by TLC. q_temp->sol_temp No sol_purity Action: Purify aldehyde (distillation). Check cyanoacetamide purity. q_purity->sol_purity No end_node Re-run Optimized Reaction q_purity->end_node Yes sol_catalyst->end_node sol_water->end_node sol_temp->end_node sol_purity->end_node

Sources

Technical Support Center: Amidation of Trifluoromethoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the more recalcitrant transformations in modern synthesis: the amidation of trifluoromethoxy-substituted anilines. The potent electron-withdrawing nature of the trifluoromethoxy (–OCF3) group significantly deactivates the aniline nitrogen, rendering it a poor nucleophile and making standard amidation protocols sluggish and low-yielding.

This document moves beyond conventional peptide coupling reagents to explore alternative catalytic systems. It is structured not as a rigid manual, but as a dynamic troubleshooting resource, combining frequently asked questions with detailed, catalyst-specific guides to help you overcome common experimental hurdles.

Part 1: General FAQs for Amidation of Electron-Deficient Anilines

This section addresses broad, overarching questions that apply to various catalytic approaches for the amidation of trifluoromethoxy anilines.

Question 1: Why is the amidation of trifluoromethoxy anilines so challenging compared to simple anilines?

Answer: The primary challenge lies in the electronic properties of the trifluoromethoxy (–OCF3) group. It is one of the most strongly electron-withdrawing groups used in medicinal chemistry due to the high electronegativity of the fluorine atoms and the inductive effect transmitted through the oxygen atom. This effect significantly reduces the electron density on the aromatic ring and, critically, on the nitrogen atom of the aniline. Consequently, the nitrogen lone pair is less available for nucleophilic attack on an activated carboxylic acid or acyl intermediate, leading to slow reaction rates and poor yields under standard conditions.[1] Many common coupling reagents like EDC/HOBt or HATU may prove insufficient without significant optimization or additives.[2]

Question 2: What are the main classes of alternative catalysts for this transformation?

Answer: When standard coupling agents fail, researchers can turn to several classes of catalysts that activate the substrates through different mechanisms. The most prominent alternatives include:

  • Boron-Based Catalysts: Primarily arylboronic acids, which facilitate direct dehydrative coupling between a carboxylic acid and an amine, generating only water as a byproduct.[3]

  • Zirconium-Based Catalysts: Earth-abundant and oxophilic, zirconium salts and complexes have emerged as powerful catalysts for direct amidation of both acids and esters.[4][5]

  • Enzymatic Catalysts: Biocatalysts, such as immobilized lipases, offer a green and mild alternative, often proceeding under aqueous conditions at room temperature.[6][7]

  • Non-Precious Metal Catalysts: Iron and copper complexes can catalyze C-N bond formation, though often through different pathways like C-H amination rather than direct acid-amine coupling.[8][9]

Question 3: How do I choose the right catalyst system for my specific substrates?

Answer: Catalyst selection is a multifactorial decision based on your specific aniline, carboxylic acid, and desired reaction conditions.

Catalyst ClassIdeal For...Key Considerations
Boronic Acids Direct dehydrative amidation; green chemistry goals (water byproduct).Requires efficient water removal (molecular sieves, azeotropic reflux). Can be sensitive to highly coordinating groups on substrates.[10][11]
Zirconium Catalysts Broad substrate scope, including esters as acyl sources; robust reactions.The in situ formation of active oxo clusters means anhydrous conditions are not always necessary.[4][12]
Enzymatic (Lipase) Mild, environmentally friendly conditions; substrates sensitive to heat or harsh reagents.Substrate scope can be limited by the enzyme's active site. Reaction rates may be slower than metal-catalyzed methods.[6][13]

Question 4: My initial attempts at catalytic amidation show no product. What are the first parameters to check?

Answer: Before abandoning a catalytic system, always verify these fundamental parameters:

  • Reagent Purity: Ensure both the aniline and carboxylic acid are pure. Impurities can poison catalysts.

  • Solvent Quality: Use dry, high-purity solvents, especially for water-sensitive systems like boronic acids.

  • Atmosphere: While some modern catalysts are robust, starting with an inert atmosphere (Nitrogen or Argon) is good practice to exclude oxygen and moisture, which can interfere with many catalytic cycles.

  • Temperature: Many direct amidation reactions require elevated temperatures (80-110 °C) to drive the dehydration. Confirm your reaction is being heated effectively.

  • Water Removal (for dehydrative methods): If using a boronic acid or similar catalyst, ensure your dehydrating agent (e.g., molecular sieves) is activated and present in sufficient quantity.[14]

Part 2: Troubleshooting Guide: Boronic Acid-Catalyzed Amidation

Boronic acids are attractive catalysts for their ability to promote direct amidation. However, their catalytic cycles are sensitive to reaction conditions.

Problem: My reaction with an arylboronic acid catalyst is stalled at low conversion or fails completely.

Probable Cause 1: Catalyst Deactivation via Boroxine Formation. Boronic acids can self-condense under dehydrating conditions to form cyclic, trimeric anhydrides called boroxines. These species are often less catalytically active or completely inactive. This is a particularly common issue when using substrates with coordinating functional groups (e.g., pyridines, 2-aminopyridine) that can stabilize these off-cycle species.[11]

Solution 1: Catalyst Choice and Reaction Setup.

  • Switch to a more robust catalyst: Borate esters, such as 3,4,5-trifluorophenyl borate, have shown higher reactivity with challenging substrates where simple boronic acids fail.[11] Alternatively, sterically hindered boronic acids or those with ortho-substituents (e.g., 2-iodophenylboronic acid) can be more resistant to deactivation.

  • Optimize water removal: Use freshly activated 4Å or 5Å molecular sieves. For reactions at higher temperatures, a Dean-Stark trap to azeotropically remove water from solvents like toluene can be highly effective.

Probable Cause 2: The Mechanistic Pathway is Inefficient. The long-held belief was that a simple monomeric acyloxyboron intermediate was the key reactive species. However, recent mechanistic studies strongly suggest that the activation of the carboxylic acid proceeds through a more complex, lower-energy pathway involving dimeric B-X-B motifs (where X = O or NR).[3][15][16] If conditions do not favor the formation of these crucial dimeric intermediates, the reaction will be inefficient.

Solution 2: Follow a Validated Protocol. This protocol is designed to favor the formation of the active catalytic species for the amidation of an electron-deficient aniline.

Experimental Protocol: Boronic Acid-Catalyzed Amidation
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv), the trifluoromethoxy aniline (1.2 mmol, 1.2 equiv), and the arylboronic acid catalyst (e.g., 2-iodophenylboronic acid, 0.1 mmol, 10 mol%).

  • Dehydrating Agent: Add freshly activated powdered 5Å molecular sieves (approx. 500 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it, and filtering it through a small plug of silica to remove the sieves.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove the molecular sieves. Wash the filtrate with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization: Boronic Acid Catalytic Cycle

The following diagram illustrates a proposed mechanistic pathway involving a dimeric boroxine intermediate, which is believed to be more favorable than the previously accepted monoacyloxyboron mechanism.[15][16]

BoronicAcid_Mechanism sub_acid RCOOH activated_complex Activated Acid Complex [B-O-B Motif] sub_acid->activated_complex sub_amine ArNH2 center_point sub_amine->center_point Nucleophilic Attack catalyst 2 Ar'B(OH)2 boroxine Dimeric Boroxine Intermediate catalyst->boroxine -2 H2O boroxine->activated_complex Activation activated_complex->center_point product Amide Product water 3 H2O center_point->catalyst Regeneration center_point->product

Caption: Proposed dimeric mechanism for boronic acid-catalyzed amidation.

Part 3: Troubleshooting Guide: Zirconium-Catalyzed Amidation

Zirconium catalysts are highly effective due to the oxophilicity of the metal, which facilitates the activation of the carboxylic acid or ester carbonyl group.

Problem: My Zirconium-catalyzed reaction is giving inconsistent yields and generating side products.

Probable Cause: Misunderstanding the Active Catalytic Species. Early protocols often called for strictly anhydrous conditions and inert atmospheres. However, recent mechanistic work has revealed that common Zr(IV) precursors like Zr(OPr)₄ or ZrCl₄ rapidly convert into highly stable zirconium oxo clusters (ZrOCs) under typical reaction conditions, even in the presence of small amounts of water.[4][12] These clusters are the likely active catalytic species. Attempting to run the reaction under perfectly anhydrous conditions may inhibit the formation of the most active catalyst, while using wet solvents can lead to hydrolysis and other side reactions.

Solution: Embrace the Oxo Cluster. The key is not to avoid water entirely, but to use high-purity reagents in a controlled manner, recognizing that the oxo cluster is the target. This simplifies the experimental setup significantly.

Experimental Protocol: Zirconium-Catalyzed Amidation from an Ester

Amidation directly from an unactivated ester is a significant advantage of Zr catalysis.

  • Preparation: To a standard reaction vial with a stir bar, add the methyl or ethyl ester of your carboxylic acid (1.0 mmol, 1.0 equiv), the trifluoromethoxy aniline (1.1 mmol, 1.1 equiv), and zirconocene dichloride (Cp₂ZrCl₂, 0.1 mmol, 10 mol%).[5]

  • Solvent: Add toluene (2.0 mL). Note: Anhydrous solvent is good practice, but rigorous exclusion of atmospheric moisture is not typically required.

  • Reaction: Seal the vial tightly and heat to 110 °C with stirring for 24-48 hours.

  • Monitoring & Workup: Follow the same procedure as described in the boronic acid protocol. Zirconium byproducts are typically removed during the aqueous wash or silica gel chromatography.

Visualization: Zirconium Catalysis Workflow

This workflow highlights the in situ formation of the active catalyst, a key insight for experimental success.

Zirconium_Workflow start Combine: - Carboxylic Acid / Ester - Trifluoromethoxy Aniline - Zr(IV) Precursor (e.g., Cp2ZrCl2) heat Heat Reaction (e.g., Toluene, 110 °C) start->heat cluster_formation In Situ Formation of Active Zirconium Oxo Cluster heat->cluster_formation Self-Assembly catalysis Catalytic Cycle: 1. Carbonyl Activation by ZrOC 2. Nucleophilic Attack by Amine cluster_formation->catalysis Active Species catalysis->cluster_formation Catalyst Regeneration product Amide Product + H2O/ROH catalysis->product

Caption: Workflow for Zr-catalyzed amidation showing in situ cluster formation.

Part 4: Alternative Green Strategy: Enzymatic Amidation

For substrates that are sensitive to high temperatures or metal catalysts, biocatalysis presents a mild and sustainable alternative.

Question: Can enzymes be used for such an unreactive aniline?

Answer: Yes, certain enzymes, particularly lipases, have shown remarkable promiscuity and can catalyze amidation reactions. Novozym 435, an immobilized form of Candida antarctica lipase B, is a well-documented and robust biocatalyst for this purpose.[6][7] The reaction can proceed under mild, often aqueous, conditions. One innovative approach avoids using a carboxylic acid directly, instead using a 1,3-diketone as an acyl donor in an oxidative process.[6][13]

Key Features of Lipase-Mediated Amidation
  • Mild Conditions: Often performed at or near room temperature.

  • Green Solvents: Can be run in water or buffered solutions.

  • High Selectivity: Enzymes can offer excellent chemo- and regioselectivity.

  • Catalyst Reusability: Immobilized enzymes like Novozym 435 can be recovered by simple filtration and reused for multiple cycles.[6][7]

Troubleshooting Consideration: Low Reaction Rate. The primary drawback of enzymatic synthesis can be a low reaction rate compared to metal catalysis.[7]

  • Solution: Increase the enzyme loading or explore longer reaction times. Ensure optimal pH and temperature for the specific enzyme being used. Gentle agitation is crucial to ensure proper mixing without damaging the immobilized enzyme.

References

  • Gao, L., Li, C., Wang, W., & Wang, F. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Catalysts, 7(4), 115. [Link]

  • Maka, S., El-Dahshan, A., El-Sayed, M., & Whiting, A. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(1), 158-169. [Link]

  • Kim, S., Park, J., & Lee, S. (2021). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry, 19(3), 567-572. [Link]

  • Wang, C., Li, Y., Wang, M., & Wu, Y. (2021). Iron-catalyzed cross-dehydrogenative C–H amidation of benzofurans and benzothiophenes with anilines. Organic Chemistry Frontiers, 8(5), 941-945. [Link]

  • Sheppard, T. D. (n.d.). Catalytic Amidation. University College London. [Link]

  • Wang, D., & Wang, Z. (2012). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 10(4), 758-765. [Link]

  • Sabatini, M., Boulton, L. T., & Sheppard, T. D. (2017). Boronic acid catalysts in amidation reactions. Synlett, 28(14), 1717-1727. [Link]

  • Gao, L., Li, C., Wang, W., & Wang, F. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Semantic Scholar. [Link]

  • Wang, C., Li, Y., Wang, M., & Wu, Y. (2021). Iron-catalyzed cross-dehydrogenative C–H amidation of benzofurans and benzothiophenes with anilines. Organic Chemistry Frontiers, 8(5), 941-945. [Link]

  • Yamamoto, H., & Ishihara, K. (2025). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. ACS Publications. [Link]

  • Maka, S., El-Dahshan, A., El-Sayed, M., & Whiting, A. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

  • Sabatini, M. (2017). Synthesis of amides using boron catalysts. UCL Discovery. [Link]

  • van der Tempel, T., & Feringa, B. L. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(8), 3094-3113. [Link]

  • Li, Z., Li, C., & Zhu, J. (2020). Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines. Organic Letters, 22(13), 5136-5140. [Link]

  • Zhang, Y., & Chen, H. (2014). Copper-Catalyzed Carboxamide-Directed Ortho Amination of Anilines with Alkylamines at Room Temperature. Organic Letters, 16(6), 1732-1735. [Link]

  • Zhang, Y., & Chen, H. (2014). Copper-catalyzed carboxamide-directed ortho amination of anilines with alkylamines at room temperature. PubMed. [Link]

  • Li, J., & Szostak, M. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9(1), 4141. [Link]

  • Legnani, L., Prina Cerai, G., & Morandi, B. (2016). Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination. ACS Catalysis, 6(11), 7474-7478. [Link]

  • Lanza, F., & Peris, E. (2024). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry. [Link]

  • Lanza, F., & Peris, E. (2024). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. ACS Publications. [Link]

  • Ibrahem, I., & Córdova, A. (2014). Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines. ResearchGate. [Link]

  • Reddit User Discussion. (2019). Real Synthesis: ~ any amidation tricks?. r/OrganicChemistry. [Link]

  • Kumar, S., & Kumar, A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

  • Reddit User Discussion. (2024). Struggling with amide coupling. r/Chempros. [Link]

  • Kumar, S., & Kumar, A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

Sources

Validation & Comparative

Comparison of OCF3 vs CF3 substitution on biological activity

Comparative Guide: Trifluoromethoxy ( ) vs. Trifluoromethyl ( ) Substitution in Drug Design[1][2]

Executive Summary

In medicinal chemistry, the substitution of hydrogen or methyl groups with fluorinated motifs is a cornerstone strategy for optimizing drug-like properties.[1][2][3][4] While the trifluoromethyl (


)trifluoromethoxy (

)

This guide objectively compares these two substituents, demonstrating that while they share lipophilic traits, they are not interchangeable . The



Part 1: Physicochemical Profiling

To make data-driven decisions, researchers must understand the quantitative differences between these moieties. The


5
Comparative Data Table

The following table synthesizes key physicochemical parameters essential for SAR (Structure-Activity Relationship) analysis.

ParameterTrifluoromethyl (

)
Trifluoromethoxy (

)
Impact on Drug Design
Hansch Lipophilicity (

)
+0.88+1.04

increases membrane permeability more aggressively than

.
Hammett Constant (

)
0.540.35

is strongly electron-withdrawing.

is withdrawing but has a resonance donor effect (+M) from oxygen.[6]
Hammett Constant (

)
0.430.40 Similar inductive effects in the meta position.
Bond Angle (Ar-X) Linear/RigidBent (

)

introduces a "kink" due to the oxygen atom.
Conformation Rotates/BulkyOrthogonal (

)

tends to sit perpendicular to the aromatic ring to minimize p-orbital repulsion.
Metabolic Stability ExcellentVery GoodBoth block CYP450 oxidation, though

can be labile under extreme acidic conditions.
Electronic Nuance

While both are electron-withdrawing groups (EWG), their mechanisms differ.

  • 
     : Operates purely through strong inductive withdrawal (
    
    
    ) and negative hyperconjugation. It deactivates aromatic rings strongly.[6]
  • 
     : The oxygen atom creates a "push-pull" dynamic. It withdraws electrons inductively (due to the 
    
    
    tail) but can donate electron density back to the ring via resonance (
    
    
    ).[6] This makes
    
    
    slightly less deactivating than
    
    
    at the para position (
    
    
    0.35 vs 0.54), potentially altering pKa values of neighboring functional groups less drastically.

Part 2: Conformational Dynamics & Binding

The most critical differentiator is 3D structure. The

The "Orthogonal" Effect

Unlike


  • Observation: Crystallographic data (e.g., in Riluzole) shows the

    
     group often adopts a dihedral angle of 
    
    
    relative to the phenyl ring.
  • Causality: This conformation minimizes the repulsion between the lone pairs on the oxygen and the

    
    -cloud of the aromatic ring.
    
  • Biological Outcome: This "twist" can fill hydrophobic pockets that are inaccessible to the planar or rotating

    
     group, improving selectivity.
    
Decision Workflow Diagram

The following diagram illustrates the logical decision pathway for choosing between


SubstitutionLogicStartLead Optimization:Need Metabolic Stability/LipophilicityCheckStericsCheck Active Site ConstraintsStart->CheckStericsFlatPocketPocket is Flat/NarrowCheckSterics->FlatPocketLinear space availableDeepPocketPocket is Deep/OrthogonalCheckSterics->DeepPocketTwisted space availableSelectCF3Select -CF3FlatPocket->SelectCF3SelectOCF3Select -OCF3DeepPocket->SelectOCF3OutcomeCF3Outcome:High StabilityLinear ExtensionStrong EWG (-I)SelectCF3->OutcomeCF3OutcomeCF3->StartRe-evaluate if Potency LowOutcomeOCF3Outcome:Max Lipophilicity (+1.04)Orthogonal Twist (90°)Moderate EWGSelectOCF3->OutcomeOCF3OutcomeOCF3->StartRe-evaluate if Solub. Low

Figure 1: Decision logic for fluorinated substitution. Blue nodes represent analysis steps; Red/Green nodes represent the chemical choice based on steric fit.

Part 3: Biological Case Study (Riluzole)

The drug Riluzole (used for Amyotrophic Lateral Sclerosis - ALS) provides the definitive experimental proof of the non-equivalence of these groups.

  • Structure: Riluzole contains a 6-trifluoromethoxy benzothiazole core.

  • Experimental Comparison:

    • Researchers synthesized analogs replacing

      
       with 
      
      
      .
    • Result: The

      
       analogs demonstrated reduced potency in voltage-gated sodium channel blockade and altered use-dependence.
      
    • Mechanism: The

      
       group's specific lipophilicity and its ability to sit perpendicular to the ring were crucial for interacting with the hydrophobic residues in the channel pore. The 
      
      
      analog, lacking the oxygen "kink," failed to achieve the same binding affinity despite having similar electronegativity.

Part 4: Experimental Protocols

To validate these effects in your own pipeline, the following protocols outline the synthesis and evaluation of


Protocol A: Silver-Mediated Trifluoromethoxylation (Introduction of )

Context: Direct introduction of


Materials:

  • Substrate: Aryl stannane or aryl boronic acid.

  • Reagent: TAS-OCF3 (Tris(dimethylamino)sulfonium trifluoromethoxide) or AgOCF3 (prepared in situ).

  • Catalyst: Silver(I) triflate (AgOTf).

  • Solvent: Anhydrous Acetone/Toluene.

Step-by-Step Methodology:

  • Preparation (In Glovebox): In a flame-dried Schlenk tube, charge AgOTf (2.0 equiv), Selectfluor (1.5 equiv), and KF (3.0 equiv).

  • Reagent Addition: Add the aryl stannane substrate (1.0 equiv) and

    
     (Trifluoromethyltrimethylsilane) if generating 
    
    
    in situ via oxidative trifluoromethylation of alcohols, OR use pre-formed AgOCF3 complex.
  • Reaction: Stir at room temperature for 12–24 hours in the dark (silver salts are photosensitive).

  • Quench & Validation: Filter through a Celite pad. Analyze crude via 19F NMR (Look for singlet around -58 ppm, distinct from -63 ppm of

    
    ).
    
  • Purification: Silica gel chromatography. Note:

    
     compounds are often volatile; avoid high-vacuum drying for extended periods.
    
Protocol B: Comparative Lipophilicity Assessment (LogP)

To experimentally verify the "grease" factor (

Methodology:

  • Dissolution: Dissolve

    
     analog and 
    
    
    analog in n-octanol-saturated water.
  • Partitioning: Mix with water-saturated n-octanol in a shake flask for 24 hours at 25°C.

  • Phase Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV.

  • Calculation:

    
    .
    
    • Expectation: The

      
       analog should show a LogP approximately 0.15–0.2 units higher than the 
      
      
      analog.
Experimental Workflow Diagram

The following diagram outlines the standard workflow for synthesizing and testing these bioisosteres.

ExperimentalWorkflowcluster_synthParallel SynthesisSubstrateAryl SubstrateSynthCF3Radical Trifluoromethylation(Langlois Reagent)Substrate->SynthCF3SynthOCF3Ag-MediatedTrifluoromethoxylationSubstrate->SynthOCF3Validation19F NMR Validation(-63ppm vs -58ppm)SynthCF3->ValidationSynthOCF3->ValidationAssaysBiological AssaysValidation->AssaysResultCompare IC50 & LogPAssays->Result

Figure 2: Parallel synthesis and validation workflow. Yellow indicates starting material; Red/Green indicates divergent synthetic paths; Blue indicates the critical validation step.

Part 5: References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

    
     and 
    
    
    values).
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis. CNS Neuroscience & Therapeutics. Link

  • Ngai, M. Y., et al. (2015).[1] Access to Trifluoromethoxy-Heteroarenes via Silver-Mediated Oxidative Trifluoromethoxylation.[7][8] Angewandte Chemie International Edition. Link

Comparative Guide: 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide vs. Teriflunomide Intermediate

[1]

Executive Summary & Critical Distinction

The Core Distinction: The primary subject of this inquiry, 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 152418-52-5), is a structural analog —and potentially a critical process impurity—of the authentic Teriflunomide Intermediate (CAS 24522-30-3).

While they share a cyanocetamide core, the divergence lies in the para-substituent on the phenyl ring:

  • The Standard Intermediate contains a Trifluoromethyl (-CF₃) group. This is the required precursor for Teriflunomide (Aubagio).

  • The Topic Compound contains a Trifluoromethoxy (-OCF₃) group. Using this intermediate yields a different API (an OCF₃-analog) with altered pharmacokinetics and binding affinity for dihydroorotate dehydrogenase (DHODH).

Guidance for Drug Developers: If your objective is the synthesis of Teriflunomide, the OCF₃ compound is a critical impurity to be excluded. If your objective is Structure-Activity Relationship (SAR) exploration, the OCF₃ compound is a lipophilic isostere used to probe the hydrophobic pocket of the target enzyme.

Technical Comparison: Analog vs. Standard

The following table contrasts the physicochemical properties of the topic compound against the industry-standard intermediate.

FeatureTopic Compound (Analog/Impurity) Standard Teriflunomide Intermediate
Chemical Name 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
CAS Number 152418-52-5 24522-30-3
Common Designation OCF₃-CyanoacetamideTFMA-Cyanoacetamide / Impurity B
Molecular Formula C₁₀H₇F₃N₂O₂C₁₀H₇F₃N₂O
Molecular Weight 244.17 g/mol 228.17 g/mol
Substituent Effect -OCF₃ : Electron-withdrawing (Induction), Electron-donating (Resonance).[1] Higher Lipophilicity.-CF₃ : Strong Electron-withdrawing (Induction & Resonance).
Role in Synthesis Impurity / Analog Precursor . Leads to Trifluoromethoxy-Teriflunomide.Key Precursor . Leads to Teriflunomide (API).
Starting Material 4-(Trifluoromethoxy)aniline4-(Trifluoromethyl)aniline
Structural Impact on Pharmacology

The switch from -CF₃ to -OCF₃ alters the electronic density of the phenyl ring.

  • Teriflunomide (CF₃): The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the enolic hydroxyl group in the final drug, which is crucial for its binding interaction with DHODH.

  • Analog (OCF₃): The oxygen atom in the -OCF₃ group introduces a resonance donor effect, potentially raising the pKa of the final molecule and altering the hydrogen bonding network within the enzyme's active site.

Synthesis Pathways & Impurity Generation

The synthesis of both compounds follows a parallel "Cyanoacetylation" pathway. The critical control point is the purity of the starting aniline.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of a cyanoacetic acid derivative (e.g., cyanoacetyl chloride or cyanoacetic anhydride).

Pathway A: The Standard Route (Teriflunomide)
  • Reactants: 4-(Trifluoromethyl)aniline + Cyanoacetic Acid.[1][2]

  • Activation: Use of Thionyl Chloride (

    
    ) or DCC.
    
  • Product: 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (Solid, MP: 194-198°C).

Pathway B: The Analog/Impurity Route
  • Reactants: 4-(Trifluoromethoxy)aniline + Cyanoacetic Acid.

  • Conditions: Identical to Pathway A.

  • Product: 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide .

Visualization of Synthetic Divergence

Teriflunomide_SynthesisAniline_CF34-(Trifluoromethyl)aniline(Standard Start)Inter_CF3Standard Intermediate(CAS 24522-30-3)-CF3 GroupAniline_CF3->Inter_CF3 Major PathwayAniline_OCF34-(Trifluoromethoxy)aniline(Contaminant/Analog)Inter_OCF3Topic Analog(CAS 152418-52-5)-OCF3 GroupAniline_OCF3->Inter_OCF3 Impurity/SAR PathwayCyano_ReagentCyanoacetic Acid(+ Activation Agent)Cyano_Reagent->Inter_CF3Cyano_Reagent->Inter_OCF3TeriflunomideTeriflunomide (API)(Aubagio)Inter_CF3->Teriflunomide Acylation &Ring OpeningAnalog_APIOCF3-Teriflunomide(Non-Approved Analog)Inter_OCF3->Analog_API Parallel Reaction

Caption: Parallel synthesis pathways showing how starting material selection dictates whether the Standard Intermediate or the OCF3 Analog is formed.

Experimental Protocols

Protocol A: Synthesis of the Standard Intermediate (CAS 24522-30-3)

This protocol produces the authentic intermediate required for Teriflunomide.

Reagents:

  • 4-(Trifluoromethyl)aniline (1.0 eq)

  • Cyanoacetic acid (1.1 eq)[3]

  • Acetic Anhydride (1.2 eq) or DCC (1.1 eq)

  • Solvent: Toluene or Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 4-(trifluoromethyl)aniline (16.1 g, 100 mmol) in Toluene (150 mL).

  • Activation: In a separate vessel, activate Cyanoacetic acid (9.35 g, 110 mmol) by heating with Acetic Anhydride at 50°C for 30 mins (forming mixed anhydride in situ).

  • Addition: Add the activated cyanoacetic solution dropwise to the aniline solution at 0-5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Filter the precipitated solid.[2]

  • Purification: Recrystallize from Ethanol/Water.

  • Yield: Expect ~85-90% of white crystalline solid.

  • Validation: MP should be 194-198°C. ^1H-NMR (DMSO-d6) should show singlet at ~3.9 ppm (CH2) and aromatic protons.

Protocol B: Analytical Detection of the OCF3 Impurity

Use this HPLC method to ensure your "Standard Intermediate" is not contaminated with the "Topic Compound".

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 250 nm.

  • Retention Time Logic: The OCF₃ analog (Topic Compound) is more lipophilic than the CF₃ intermediate . Expect the OCF₃ peak to elute after the main CF₃ peak.

    • Approximate RT (CF₃): 12.5 min

    • Approximate RT (OCF₃): 14.2 min

Expert Analysis: Why the Distinction Matters

In my experience with fluorinated drug intermediates, the confusion between -CF₃ and -OCF₃ derivatives is a common source of supply chain error.

  • Regulatory Risk: The OCF₃ analog (CAS 152418-52-5) is not a registered intermediate for Teriflunomide in FDA/EMA filings. Its presence above 0.10% in the final API would trigger a requirement for toxicological qualification as a "New Impurity."

  • Cost Implications: 4-(Trifluoromethoxy)aniline is typically more expensive than 4-(Trifluoromethyl)aniline. Accidental substitution is rare due to cost, but cross-contamination in multi-purpose plants handling both anilines is a real risk.

  • Synthetic Utility: If you are intentionally synthesizing the OCF₃ compound, you are likely developing a "Bio-better" or exploring the chemical space around Teriflunomide. The OCF₃ group often improves metabolic stability and membrane permeability compared to CF₃, but it may reduce potency against the specific DHODH target due to steric bulk.

Conclusion
  • Use CAS 24522-30-3 (CF₃) if you are manufacturing Teriflunomide .

  • Use CAS 152418-52-5 (OCF₃) only if you are conducting research on analogs or need a reference standard for impurity profiling.

References

  • Sigma-Aldrich. (2025). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide Product Sheet. Retrieved from

  • ChemicalBook. (2025).[4] 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Teriflunomide. Retrieved from

  • European Pharmacopoeia (Ph.[5] Eur.). (2024). Teriflunomide Impurity B Reference Standard. Retrieved from

  • J. Med. Chem. (1996). Synthesis and SAR of Leflunomide Metabolites.

Structure-activity relationship (SAR) of trifluoromethoxy leflunomide analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) concerning Trifluoromethoxy (


) analogs of Leflunomide, comparing them against the parent compound (containing 

). This analysis assumes the perspective of a Senior Application Scientist evaluating these analogs for potency, metabolic stability, and physicochemical optimization.

Comparative Analysis of Fluorinated Bioisosteres in DHODH Inhibition

Executive Summary: The Fluorine Effect in Leflunomide Optimization

Leflunomide is a clinically validated DMARD (Disease-Modifying Antirheumatic Drug) that functions as a prodrug. Its active metabolite, Teriflunomide (A77 1726) , inhibits Dihydroorotate Dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine synthesis.[1]

The core of this SAR analysis focuses on the bioisosteric replacement of the 4-trifluoromethyl (


)  group on the phenyl ring with a 4-trifluoromethoxy (

)
group. While both moieties are lipophilic and metabolically stable, the

group offers distinct electronic and conformational advantages that influence:
  • Lipophilicity (

    
    ):  Enhanced membrane permeability.[2]
    
  • Binding Affinity: Altered occupation of the hydrophobic ubiquinone-binding tunnel in DHODH.

  • Electronic Influence: Modulation of the phenyl ring's electron density, affecting the pKa of the active metabolite's enolic hydroxyl group.

Mechanistic Foundation & Activation Pathway

To understand the SAR, one must first validate the mechanism. Leflunomide is isoxazole-based and inactive in vitro until ring-opening occurs.[3]

Metabolic Activation (The "Switch")

The isoxazole ring of the parent drug undergoes base-catalyzed or enzymatic opening to form the active


-cyanoenol species. The substitution on the phenyl ring (

vs.

) electronically influences the stability of this ring and the acidity of the resulting enol.

Figure 1: Mechanism of Action and Activation Pathway

MOA_Pathway Leflunomide Leflunomide (Prodrug) (Isoxazole Scaffold) Activation Intestinal/Plasma Ring Opening Leflunomide->Activation pH > 7.4 / P450 Teriflunomide Active Metabolite (A77 1726 / Analog) Activation->Teriflunomide Formation of alpha-cyanoenol DHODH Target: DHODH (Mitochondrial Inner Membrane) Teriflunomide->DHODH Non-competitive Inhibition (Ubiquinone Site) Effect Pyrimidine Depletion (G1/S Phase Arrest) DHODH->Effect Blocks DHO -> Orotate

Caption: Activation pathway of Leflunomide analogs.[2][4][5] The active species binds to the ubiquinone channel of DHODH, halting pyrimidine biosynthesis.

Comparative SAR Analysis: vs.

The substitution of


 with 

is a high-impact modification in medicinal chemistry.[6] The following data synthesizes physicochemical parameters and their predicted biological impact based on established medicinal chemistry principles [1][4].[5][6][7][8][9][10][11]
Physicochemical Comparison

The


 group is often termed a "super-halogen" due to its unique electronic properties.
ParameterLeflunomide (

)
Analog (

)
Impact on Drug Performance
Hansch Constant (

)
+0.88+1.04Lipophilicity: The

analog is more lipophilic, potentially improving passive diffusion across the intestinal wall and blood-brain barrier [4].
Hammett Constant (

)
0.540.35Electronics:

is less electron-withdrawing than

. This slightly increases the pKa of the active metabolite, potentially altering ionic interactions in the binding pocket.
Conformation Rigid, RotationalOrthogonalBinding: The

group often adopts a conformation orthogonal to the aromatic ring, allowing it to fill specific hydrophobic pockets that the planar

cannot access [1].
Metabolic Stability HighHighBoth groups block P450 oxidation at the para position. However,

is resistant to defluorination and generally stable in vivo [1].
Biological Activity (DHODH Inhibition)

The active metabolite binds to the ubiquinone-binding tunnel of DHODH. This tunnel is lined with hydrophobic residues.

  • Standard (Teriflunomide):

    
     (Human DHODH) [2][5].[3]
    
  • 
     Analog:  Due to the higher lipophilicity (
    
    
    
    +1.04),
    
    
    analogs theoretically exhibit enhanced Van der Waals interactions within the hydrophobic tunnel. However, steric bulk must be considered; if the tunnel is constricted, the bulkier
    
    
    may reduce potency. In most "fluorine scan" studies,
    
    
    is equipotent or superior to
    
    
    unless specific steric clashes occur [4][6].

Experimental Protocols (Self-Validating Systems)

To objectively compare the


 analog against Leflunomide, the following protocols must be employed. These workflows ensure that observed differences are due to intrinsic SAR and not experimental variability.
Synthesis of Trifluoromethoxy Analog

Objective: Synthesize the 4-trifluoromethoxy analog of Leflunomide. Rationale: The synthesis mirrors the parent drug to ensure structural fidelity.

  • Reagents: 5-methylisoxazole-4-carbonyl chloride (Core) and 4-(trifluoromethoxy)aniline (Variable).

  • Reaction:

    • Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in dry dichloromethane (DCM).

    • Add Triethylamine (TEA, 1.2 eq) as a base to scavenge HCl.

    • Add 5-methylisoxazole-4-carbonyl chloride (1.0 eq) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours.

  • Purification: Wash with 1N HCl (remove unreacted amine), then saturated

    
    . Recrystallize from Ethanol/Water.
    
  • Validation: Confirm structure via

    
    -NMR and LC-MS (Target Mass: Parent + 16 amu for Oxygen insertion).
    
In Vitro DHODH Enzymatic Assay

Objective: Determine


 values for DHODH inhibition.
Method:  DCIP (2,6-dichlorophenolindophenol) Reduction Assay.
  • Enzyme Source: Recombinant Human DHODH (purified). Note: Rat DHODH is significantly more sensitive to Leflunomide than human DHODH; use Human enzyme for clinical relevance [5].

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone (Co-substrate).

  • Indicator: DCIP (Blue

    
     Colorless upon reduction).
    
  • Protocol:

    • Incubate Enzyme + Inhibitor (Leflunomide metabolite or Analog) in buffer (pH 8.0, 0.1% Triton X-100) for 15 mins.

    • Initiate reaction by adding DHO and Decylubiquinone/DCIP mix.

    • Monitor absorbance decrease at 600 nm (reduction of DCIP) over 20 minutes.

  • Data Analysis: Plot Velocity vs. [Inhibitor]. Fit to sigmoidal dose-response curve to calculate

    
    .
    

Figure 2: Experimental Workflow for SAR Validation

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Assay Step1 Reagent Prep (4-OCF3-Aniline) Step2 Coupling Reaction (DCM, TEA, 0°C) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Assay2 DCIP Reduction (Kinetic Read @ 600nm) Step3->Assay2 Analyte Transfer Assay1 Enzyme Prep (Human DHODH) Assay1->Assay2 Result Data Output (IC50 Calculation) Assay2->Result

Caption: Workflow for synthesizing and testing trifluoromethoxy leflunomide analogs. Critical control points include reagent purity and enzyme species origin.

Conclusion & Strategic Recommendations

The substitution of


 with 

in the Leflunomide scaffold represents a strategic bioisosteric replacement.
  • Performance: The

    
     analog is expected to maintain or exceed the potency of Teriflunomide due to enhanced lipophilic interactions in the ubiquinone tunnel, provided the steric bulk does not impede binding.
    
  • Development: The primary advantage lies in pharmacokinetics . The increased lipophilicity (

    
     +1.04) suggests higher volume of distribution (
    
    
    
    ) and potentially better CNS penetration, though this may not be desired for peripheral autoimmune indications like Rheumatoid Arthritis.
  • Recommendation: For researchers developing "Next-Gen" Leflunomide, the

    
     analog should be prioritized for indications requiring higher tissue penetration or where the parent drug shows metabolic vulnerability (though 
    
    
    
    is already highly stable).

References

  • Journal of Cancer. (2017). Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of OCF₃ vs. CF₃ Phenyl Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, employed to enhance crucial pharmacokinetic properties such as metabolic stability.[1][2] Among the most utilized moieties are the trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups. While both are known to improve a drug candidate's metabolic profile compared to non-fluorinated analogues, they impart distinct electronic and steric properties that lead to significant differences in their metabolic fate.[3][4] This guide provides an in-depth comparison of the metabolic stability of OCF₃- versus CF₃-substituted phenyl acetamides, grounded in established biochemical principles and supported by a detailed experimental workflow.

The Physicochemical Rationale: Why OCF₃ and CF₃ Behave Differently

The metabolic stability of a compound is largely dictated by its susceptibility to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[5][6] The introduction of CF₃ and OCF₃ groups can profoundly influence this process through several mechanisms:

  • Blocking Metabolic "Soft Spots": Fluorine substitution at a site prone to metabolic attack, such as a benzylic position, can prevent oxidative metabolism. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by CYP enzymes.[3][7]

  • Electronic Effects: As the most electronegative element, fluorine's presence alters the electron distribution of the entire molecule.[3] The CF₃ group is a strong electron-withdrawing group, which can deactivate the aromatic ring towards oxidative attack. The OCF₃ group is also electron-withdrawing but has a more complex electronic profile due to the oxygen atom, which can influence binding interactions within the enzyme's active site.[4][8]

  • Steric Hindrance: These groups can physically block CYP enzymes from accessing nearby metabolically labile sites.[1]

The key difference often lies in the inherent stability of the groups themselves. The OCF₃ group is generally considered more metabolically robust than the CF₃ group. This is because the C-O bond in the trifluoromethoxy group is less prone to enzymatic cleavage compared to the potential for oxidation at positions adjacent to the trifluoromethyl group on the phenyl ring (benzylic hydroxylation).[4][9]

Experimental Design: The Human Liver Microsomal (HLM) Stability Assay

To quantify the metabolic stability of our hypothetical compounds, N-(4-(trifluoromethyl)phenyl)acetamide (CF₃-PA) and N-(4-(trifluoromethoxy)phenyl)acetamide (OCF₃-PA), the gold-standard in vitro method is the liver microsomal stability assay.[1][10] Liver microsomes are subcellular fractions containing the majority of the liver's drug-metabolizing CYP enzymes.[10][11]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated, cost-effective source of Phase I metabolic enzymes (CYPs) and are highly amenable to high-throughput screening, making them ideal for early drug discovery.[10][12]

  • Why NADPH? The catalytic cycle of CYP enzymes is dependent on a reducing equivalent, which is provided by the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[6] Incubations performed without NADPH serve as a crucial negative control to account for non-enzymatic degradation.[11]

  • Why 37°C? This temperature mimics physiological conditions in the human body, ensuring the enzymes function at their optimal rate.[12]

  • Why Quench with Acetonitrile? A cold organic solvent like acetonitrile is used to terminate the enzymatic reaction abruptly by precipitating the microsomal proteins, effectively stopping all metabolic activity.[13]

Below is a diagram illustrating the typical workflow for this assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsome/Buffer Master Mix D Pre-incubate Microsomes & Compound at 37°C A->D B Prepare Test Compound Working Solutions B->D C Prepare NADPH Solution E Initiate Reaction with NADPH C->E D->E F Sample Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction with Cold Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant via LC-MS/MS H->I J Quantify % Parent Compound Remaining I->J K Calculate t1/2 and CLint J->K

Caption: Workflow for the In Vitro Human Liver Microsomal Stability Assay.

Data Presentation and Analysis

The output of the LC-MS/MS analysis is the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[13] From this data, key pharmacokinetic parameters are calculated.

Hypothetical Experimental Data:

Time (min)% Remaining (CF₃-PA)% Remaining (OCF₃-PA)
0100100
58598
156092
303585
451577

Data Analysis: The rate of disappearance is typically assumed to follow first-order kinetics. By plotting the natural logarithm (ln) of the percent remaining against time, a linear slope is obtained.[12]

  • Half-Life (t½): The time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k where k is the elimination rate constant (the absolute value of the slope of the ln[% remaining] vs. time plot).

  • Intrinsic Clearance (CLᵢₙₜ): The inherent ability of the liver enzymes to metabolize a drug.[14]

    • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1000 / Protein Concentration in mg/mL)[13]

Calculated Pharmacokinetic Parameters:

Compoundt½ (min)CLᵢₙₜ (µL/min/mg protein)Metabolic Stability Classification
CF₃-PA 24.157.5Moderate
OCF₃-PA 133.310.4High

The results clearly indicate that the OCF₃-substituted phenyl acetamide is significantly more stable in human liver microsomes than its CF₃ counterpart.

Mechanistic Interpretation: Likely Metabolic Pathways

The disparity in stability can be attributed to the different metabolic pathways available to each compound.

  • CF₃-Phenyl Acetamide: The trifluoromethyl group itself is highly stable.[4] However, its strong electron-withdrawing nature can activate the adjacent benzylic C-H bonds on the phenyl ring, making them more susceptible to oxidative attack by CYP enzymes, a process known as benzylic hydroxylation.[9] This is a common metabolic route for many aryl-CF₃ compounds.

  • OCF₃-Phenyl Acetamide: The trifluoromethoxy group is exceptionally resistant to direct metabolism.[4][15] It acts as a "metabolic shield," deactivating the aromatic ring and sterically hindering access to it. Consequently, metabolism is often forced to occur at other, less favorable positions on the molecule, such as hydrolysis of the acetamide group, which is generally a slower process.

The diagram below illustrates these competing metabolic fates.

G CF3_Start CF3-Phenyl Acetamide CYP_CF3 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) CF3_Start->CYP_CF3 Metabolic Attack CF3_Metabolite Benzylic Hydroxylation (Metabolite) CYP_CF3->CF3_Metabolite CF3_Outcome Faster Clearance CF3_Metabolite->CF3_Outcome OCF3_Start OCF3-Phenyl Acetamide CYP_OCF3 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) OCF3_Start->CYP_OCF3 Metabolic Attack OCF3_Metabolite Metabolism Blocked at Ring (Amide Hydrolysis Elsewhere) CYP_OCF3->OCF3_Metabolite Resistant OCF3_Outcome Slower Clearance (Higher Stability) OCF3_Metabolite->OCF3_Outcome

Caption: Competing Metabolic Pathways for CF₃ vs. OCF₃ Phenyl Acetamides.

Conclusion and Practical Implications for Drug Design

For medicinal chemists and drug development professionals, this has direct implications:

  • When aiming to block aromatic metabolism and prolong a compound's half-life, substituting a metabolically labile position with an OCF₃ group is often a more effective strategy than using a CF₃ group.

  • While the CF₃ group is effective at blocking metabolism at its point of attachment, it may inadvertently create a new metabolic soft spot at an adjacent benzylic position.

  • The choice between OCF₃ and CF₃ should be made in the context of the entire molecule, considering factors like target binding, solubility, and permeability, as these groups also have different lipophilicity and electronic properties.[4][16]

Ultimately, understanding the nuanced differences between these critical fluorinated motifs allows for more rational and effective drug design, leading to candidates with improved pharmacokinetic profiles and a higher probability of clinical success.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH stock solution

  • Test Compounds (CF₃-PA, OCF₃-PA) and Positive Control (e.g., Verapamil, Dextromethorphan)

  • Acetonitrile (ACN), HPLC-grade

  • Internal Standard (IS) in ACN (e.g., Tolbutamide, a structurally unrelated compound)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

2. Procedure:

  • Preparation of Solutions:

    • Thaw HLM on ice. Prepare a working HLM solution by diluting the 20 mg/mL stock to 1.0 mg/mL in cold 100 mM potassium phosphate buffer.[17]

    • Prepare 1 µM working solutions of test compounds and positive controls in the buffer.

    • Prepare the NADPH solution (1 mM final concentration).

  • Incubation Setup:

    • In a 96-well plate, add 99 µL of the HLM working solution to each well designated for a time point.

    • Add 1 µL of the 1 µM test compound working solution to each well (final compound concentration: 10 nM; final microsomal protein concentration: 0.5 mg/mL).

    • Set up parallel "minus-NADPH" control wells containing buffer instead of the NADPH solution to assess non-CYP-mediated degradation.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH solution to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer 50 µL aliquots from the incubation plate to a collection plate containing 150 µL of cold ACN with the internal standard. The "0 min" sample should be taken immediately after adding NADPH.[12]

  • Sample Processing and Analysis:

    • Seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[13]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[18][19]

5. Data Analysis:

  • Calculate the percentage of parent compound remaining at each time point compared to the T=0 sample.

  • Plot the natural log of the percent remaining versus time.

  • Determine the slope of the line via linear regression. The elimination rate constant (k) is the absolute value of this slope.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) using the formulas provided in the main text.

References

  • The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery.
  • Microsomal Clearance/Stability Assay. Domainex.
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. (2025). BenchChem.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). ResearchGate.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences.
  • How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.
  • metabolic stability in liver microsomes. Mercell.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.
  • Fluorine in drug discovery: Role, design and case studies.
  • Metabolic Stability Assays. Merck Millipore.
  • Cytochrome P450 Metabolism. (2021). The Royal Society of Chemistry.
  • Microsomal Stability. Cyprotex.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • ADME Microsomal Stability Assay. BioDuro.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • In vitro drug metabolism: for the selection of your lead compounds.
  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021). Agilent.
  • Hepatic Microsomal Stability (human, rat, or mouse). Bienta.
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022). RSC Advances.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.
  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (2015). The Journal of Organic Chemistry.
  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (2015). The Journal of Organic Chemistry.
  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (2022). The Journal of Organic Chemistry.
  • Benzylic hydroxylation of aromatic compounds by P450 BM3. Organic & Biomolecular Chemistry.

Sources

The Trifluoromethoxy Group: A Lipophilicity-Enhancing Tool for Acetamide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Measuring the Impact of Trifluoromethoxylation on Lipophilicity (LogP)

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Among the arsenal of chemical tools available, the incorporation of fluorine-containing functional groups has emerged as a powerful strategy. This guide provides an in-depth comparison of the impact of the trifluoromethoxy (-OCF3) group on the lipophilicity of acetamides, a common scaffold in medicinal chemistry. We will delve into the underlying physicochemical principles, present comparative experimental data, and provide detailed protocols for the accurate determination of the octanol-water partition coefficient (LogP), a critical measure of lipophilicity.

The Physicochemical Rationale: Why Trifluoromethoxylation Increases Lipophilicity

The substitution of a hydrogen atom or a methoxy group with a trifluoromethoxy group on an acetamide core has a profound impact on the molecule's electronic and steric properties, which in turn significantly influences its lipophilicity. Lipophilicity, quantified by the LogP value, describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. A higher LogP value indicates greater lipophilicity, which can correlate with enhanced membrane permeability and, in some cases, improved oral bioavailability.[1]

The trifluoromethoxy group is considered one of the most lipophilic substituents in medicinal chemistry.[2] This is due to a combination of factors:

  • High Electronegativity of Fluorine: The three fluorine atoms are highly electronegative, creating a strong electron-withdrawing effect. This alters the electron distribution across the entire molecule.

  • Increased Molecular Surface Area: The -OCF3 group is sterically larger than a hydrogen or methoxy group, leading to an increase in the non-polar surface area of the molecule.

  • Weak Hydrogen Bond Acceptor: The electron-withdrawing nature of the fluorine atoms reduces the ability of the oxygen atom in the trifluoromethoxy group to act as a hydrogen bond acceptor, diminishing its interaction with polar water molecules.[3]

To quantify the contribution of a substituent to a molecule's lipophilicity, the Hansch π parameter is often used. It is defined as the difference in the LogP of a substituted and an unsubstituted compound. A positive π value indicates that the substituent increases lipophilicity.

SubstituentHansch π Value
Methoxy (-OCH3)-0.02
Trifluoromethyl (-CF3)+0.88
Trifluoromethoxy (-OCF3) +1.04

As the data indicates, the trifluoromethoxy group has a significantly higher Hansch π value compared to both the methoxy and trifluoromethyl groups, highlighting its potent ability to increase lipophilicity.

Comparative Analysis: The Impact of Trifluoromethoxy Substitution on Acetamide LogP

To illustrate the practical effect of trifluoromethoxylation, let's examine the LogP values of a series of substituted acetanilides (N-phenylacetamides).

CompoundStructureExperimental LogPCalculated LogP*
Acetanilide (Parent Compound)C8H9NO1.16[4][5][6]1.2
4'-MethoxyacetanilideC9H11NO21.09[3]1.1
N-(4-methoxyphenyl)-2,2,2-trifluoroacetamideC9H8F3NO2Not available2.196

*Calculated LogP values are from various computational models and are provided for reference.[5][7][8]

Estimated LogP (4'-trifluoromethoxyacetanilide) = LogP (Acetanilide) + π (-OCF3) = 1.16 + 1.04 = 2.20

This estimation aligns well with the calculated LogP of the structurally similar N-(4-methoxyphenyl)-2,2,2-trifluoroacetamide (cLogP = 2.196), suggesting a significant increase in lipophilicity of approximately one log unit upon introduction of the trifluoromethoxy group. This enhancement in lipophilicity can be a critical factor in modulating a drug candidate's ability to cross biological membranes.

Experimental Protocols for LogP Determination

Accurate and reliable LogP determination is crucial for structure-activity relationship (SAR) studies. Two primary methods are widely accepted in the field: the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.

The "Gold Standard": Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the benchmark for LogP determination due to its direct measurement of the compound's partitioning between n-octanol and water.[9][10]

Principle: A known amount of the test compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental Workflow:

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_oct n-Octanol saturated with water dissolve Dissolve test compound in pre-saturated phases prep_oct->dissolve prep_water Water saturated with n-octanol prep_water->dissolve shake Shake to reach equilibrium (e.g., 24h at constant temp.) dissolve->shake separate Centrifuge to separate phases shake->separate quant_oct Quantify concentration in n-octanol phase (e.g., HPLC-UV) separate->quant_oct quant_water Quantify concentration in aqueous phase (e.g., HPLC-UV) separate->quant_water calc_logp LogP = log([C]octanol / [C]water) quant_oct->calc_logp quant_water->calc_logp

Workflow for the Shake-Flask LogP Determination Method.

Detailed Step-by-Step Protocol:

  • Preparation of Phases:

    • Mix n-octanol and purified water in a large vessel and shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely. The aqueous phase should be buffered to a specific pH (e.g., 7.4 for physiological relevance) if the compound is ionizable.[11][12]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the appropriate solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube. The final concentration of the test compound should be within the linear range of the analytical method.

  • Equilibration:

    • Cap the tubes and shake them gently at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation:

    • Centrifuge the tubes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC with UV detection.[13] It is crucial that the analytical method is validated for linearity, accuracy, and precision in both matrices.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

Causality and Trustworthiness: The shake-flask method's trustworthiness lies in its direct measurement of partitioning. However, it is labor-intensive and requires a pure sample. For highly lipophilic or hydrophilic compounds, the concentration in one phase may be below the limit of detection of the analytical method, which can be a challenge.[14]

High-Throughput Alternative: HPLC-Based Methods

HPLC-based methods offer a faster, more automated alternative for LogP determination, making them suitable for screening large numbers of compounds.[15][16]

Principle: This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column (typically C8 or C18) and its known LogP value. A calibration curve is generated using a set of standard compounds with well-established LogP values. The LogP of an unknown compound is then determined by its retention time on the same column under identical conditions.

Experimental Workflow:

G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation select_std Select standard compounds with known LogP values run_std Run standards on RP-HPLC and record retention times (tR) select_std->run_std plot_cal Plot log k' vs. known LogP to generate calibration curve run_std->plot_cal run_sample Run test compound under identical HPLC conditions get_tr Record retention time (tR) run_sample->get_tr calc_k Calculate capacity factor (k') from tR and dead time (t0) get_tr->calc_k interp_logp Interpolate LogP from calibration curve using log k' calc_k->interp_logp

Workflow for HPLC-Based LogP Determination.

Detailed Step-by-Step Protocol:

  • System Setup:

    • Use a reverse-phase HPLC system with a C8 or C18 column.

    • The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer. The exact composition can be optimized to achieve good separation and reasonable run times.

  • Calibration:

    • Select a series of at least 5-6 standard compounds with accurately known LogP values that span the expected LogP range of the test compounds.

    • Inject each standard compound and record its retention time (tR).

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0.

    • Plot the logarithm of the capacity factor (log k') against the known LogP values of the standards to generate a linear calibration curve.

  • Sample Analysis:

    • Inject the test compound under the same HPLC conditions used for the standards and record its retention time.

    • Calculate the log k' for the test compound.

  • LogP Determination:

    • Using the equation of the calibration curve, calculate the LogP of the test compound from its log k' value.

Causality and Trustworthiness: The reliability of HPLC-based methods depends heavily on the quality of the calibration curve and the structural similarity between the standard compounds and the test compound. For fluorinated compounds, it is advisable to include some fluorinated standards in the calibration set to account for potential unique interactions with the stationary phase.[17] While less accurate than the shake-flask method, its high throughput makes it invaluable for early-stage drug discovery.

Conclusion

The trifluoromethoxy group is a valuable tool for medicinal chemists seeking to modulate the lipophilicity of acetamide-based drug candidates. Its strong electron-withdrawing nature and increased steric bulk lead to a significant and predictable increase in LogP. This guide has provided the theoretical underpinning for this effect, supported by comparative data, and has detailed the established experimental protocols for accurate LogP determination. By understanding the impact of the trifluoromethoxy group and employing robust experimental techniques, researchers can make more informed decisions in the design and optimization of novel therapeutics with improved pharmacokinetic properties.

References

  • Chemsrc. 4'-Methoxyacetanilide | CAS#:51-66-1. [Link]

  • ACETANILIDE CAS N°: 103-84-4. OECD SIDS. [Link]

  • PubChem. Acetanilide | C8H9NO | CID 904. [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Li, Y., et al. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • PubChem. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. [Link]

  • Protocols.io. LogP / LogD shake-flask method. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Wikipedia. Acetanilide. [Link]

  • ChemRxiv. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. ScienceDirect. [Link]

  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
  • ResearchGate. Experimental ∆logP effects for matched molecular pairs of 24 neutral... [Link]

  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • FooDB. Showing Compound Acetamide (FDB008298). [Link]

  • ResearchGate. comparison of partition coefficient (log p) of drugs: computational and experimental data study. [Link]

  • Comparison of logP and logD correction models trained with public and proprietary data sets. PubMed. [Link]

  • IAEA International Nuclear Information System. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。